molecular formula C11H14N2O B174877 Piperidin-3-yl(pyridin-3-yl)methanone CAS No. 1221278-60-9

Piperidin-3-yl(pyridin-3-yl)methanone

Cat. No.: B174877
CAS No.: 1221278-60-9
M. Wt: 190.24 g/mol
InChI Key: JTRISJKXTFMCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl(pyridin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This ketone features a piperidine ring connected to a pyridine ring via a methanone linker, a structural motif present in various biologically active molecules. Researchers are exploring its potential as a valuable synthetic intermediate or scaffold for the development of novel therapeutic agents. Structurally related (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives have been identified in patent literature as potent inhibitors of the histone demethylase KDM2B, suggesting this chemotype's applicability in epigenetics and oncology research, particularly for investigating new pathways in cancer treatment . Furthermore, analogs containing the piperidine core are investigated for their role in inhibiting critical signaling pathways, such as the PI3K/AKT/mTOR axis, which is a prominent target in cancers including pancreatic, breast, and lung carcinomas . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Buyers are solely responsible for confirming the identity and purity of the product to meet their specific research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-3-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRISJKXTFMCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Piperidin-3-yl(pyridin-3-yl)methanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Utility in Fragment-Based Drug Discovery [1]

Executive Summary

Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 1301738-69-1 for the dihydrochloride salt) is a privileged bicyclic scaffold characterized by a ketone bridge connecting the C3 position of a piperidine ring to the C3 position of a pyridine ring.[1][2] This molecule represents a critical "chimeric" pharmacophore, merging the saturated, basic features of piperidine (a common bioisostere for secondary amines) with the aromatic, electron-deficient properties of pyridine.

In modern medicinal chemistry, this structure serves as a versatile building block for Cholesterol 24-Hydroxylase (CH24H) inhibitors , Nicotinic Acetylcholine Receptor (nAChR) modulators , and Janus Kinase (JAK) inhibitors .[1] Its dual-nitrogen architecture allows for tunable pKa profiles and multi-point hydrogen bonding, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Piperidin-3-yl(pyridin-3-yl)methanone
Common Synonyms 3-pyridyl 3-piperidinyl ketone; 3-Nicotinoylpiperidine
CAS Number 1301738-69-1 (Dihydrochloride); 40576-21-4 (Generic/Free base)
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol (Free base); 263.16 g/mol (2HCl salt)
SMILES O=C(C1=CN=CC=C1)C2CNCCC2
Physicochemical Profile

The molecule exhibits amphoteric character due to the presence of two distinct nitrogen atoms: the basic secondary amine in the piperidine ring and the weakly basic pyridine nitrogen.

ParameterValue (Approx.)Significance
pKa (Piperidine NH) 10.5 – 11.0High basicity; protonated at physiological pH (cationic center).[1]
pKa (Pyridine N) 5.2 – 5.4Low basicity; serves as a hydrogen bond acceptor at pH 7.[1]4.
logP 0.6 – 0.9Moderate hydrophilicity; good aqueous solubility, especially as a salt.
PSA (Polar Surface Area) ~46 ŲFavorable for Blood-Brain Barrier (BBB) penetration.[1]
H-Bond Donors 1 (Piperidine NH)Critical for active site anchoring.[1]
H-Bond Acceptors 3 (Pyridine N, Ketone O, Piperidine N)Allows versatile ligand-protein interactions.[1]

Synthetic Methodologies

High-fidelity synthesis of this scaffold requires differentiating the two nitrogen atoms to prevent polymerization.[1] The Weinreb Amide protocol is the industry "Gold Standard" for generating the ketone bridge without over-addition (forming tertiary alcohols).

Protocol A: The Weinreb Amide Coupling (Gold Standard)

This method couples an activated nicotinic acid derivative with a metallated piperidine species or vice-versa. Here, we utilize the stability of the Weinreb amide to prevent over-alkylation.

Step-by-Step Protocol:

  • Protection: React 3-piperidinecarboxylic acid with Boc₂O and NaOH to yield N-Boc-piperidine-3-carboxylic acid.[1]

  • Activation: Dissolve the protected acid in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Weinreb Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3 eq). Stir at RT for 12h.[1] Isolate the Weinreb amide intermediate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under N₂. Cool to -78°C. Slowly add 3-pyridylmagnesium bromide (1.5 eq).

  • Hydrolysis: The stable tetrahedral intermediate prevents double addition. Quench with saturated NH₄Cl to collapse the intermediate and release the ketone.

  • Deprotection: Treat the N-Boc ketone with 4M HCl in Dioxane to yield the target Piperidin-3-yl(pyridin-3-yl)methanone dihydrochloride .[1]

Protocol B: Nitrile Addition (Industrial Alternative)

A more direct route utilizing the high reactivity of Grignard reagents toward nitriles.

  • Starting Material: N-Boc-3-cyanopiperidine.[1]

  • Reaction: React with 3-pyridylmagnesium bromide in THF at reflux.

  • Imine Hydrolysis: The resulting magnesium imine salt is hydrolyzed with aqueous acid (H₂SO₄/H₂O) to form the ketone.

  • Note: This method often produces lower yields due to competitive deprotonation at the alpha-position of the nitrile.

Synthetic Pathway Visualization

Synthesis Start N-Boc-Piperidine-3-COOH Weinreb Weinreb Amide (Intermediate) Start->Weinreb Amide Coupling Tetra Tetrahedral Mg-Complex Weinreb->Tetra Grignard Addition ProtectedProd N-Boc-Ketone Tetra->ProtectedProd Acid Quench Final Piperidin-3-yl(pyridin-3-yl) methanone (2HCl) ProtectedProd->Final Deprotection Reagent1 1. EDCI, HOBt 2. NH(OMe)Me·HCl Reagent2 3-Pyridyl-MgBr (THF, -78°C) Reagent3 4M HCl in Dioxane

Figure 1: Weinreb Amide synthesis route preventing over-alkylation and ensuring ketone fidelity.

Biological Relevance & Pharmacological Applications[4][8][9][10][11]

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Recent medicinal chemistry campaigns (e.g., by Takeda and University of Dundee) have identified 3-substituted pyridine scaffolds as potent inhibitors of CH24H (CYP46A1) .[1][3] This enzyme is crucial for brain cholesterol homeostasis.[4][5]

  • Mechanism: The pyridine nitrogen coordinates with the Heme iron in the CYP46A1 active site.[6]

  • Role of the Scaffold: The piperidine ring (often substituted at the 4-position in advanced leads like Soticlestat) occupies the hydrophobic access channel. The ketone linker provides rigidification, orienting the piperidine away from the heme center to interact with Helix F.

Nicotinic Acetylcholine Receptors (nAChRs)

The structure is a regioisomer of the tobacco alkaloid Anabasine (which is a direct piperidine-pyridine connection).[1]

  • Pharmacophore: The 3-pyridyl motif is essential for binding to the acetylcholine pocket (cation-pi interactions).[1]

  • Ketone Linker: The carbonyl group introduces a hydrogen bond acceptor that alters the binding kinetics compared to the methylene bridge of anabasine, potentially increasing selectivity for specific subtypes (e.g., α7 vs α4β2).

Fragment-Based Drug Discovery (FBDD)

This molecule is classified as a "High-Value Fragment" because it adheres to the "Rule of Three" (MW < 300, H-donors ≤ 3, cLogP ≤ 3).[1] It is frequently screened against:

  • Kinases: As a hinge-binding motif (Pyridine N) with a solubilizing tail (Piperidine).[1]

  • GPCRs: Specifically Histamine H3/H4 receptors, where the basic piperidine interacts with the conserved Aspartate residue in TM3.

Structure-Activity Relationship (SAR) Logic

SAR Core Piperidin-3-yl(pyridin-3-yl)methanone Pyridine Pyridine Ring (Heme Ligation / Hinge Bind) Core->Pyridine Linker Ketone Bridge (Rigidification / H-Bond Acceptor) Core->Linker Piperidine Piperidine Ring (Solubility / Ionic Interaction) Core->Piperidine Target1 CH24H Inhibition (Soticlestat analogs) Pyridine->Target1 Fe-Coordination Linker->Target1 Conformational Lock Target2 nAChR Modulation (Nicotine analogs) Piperidine->Target2 Cationic Center

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.[1]

Analytical Characterization

To validate the synthesis of this molecule, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, D₂O/DCl)
  • Pyridine Region (8.0 - 9.2 ppm):

    • δ 9.1 (s, 1H): C2-H of pyridine (deshielded by N and Carbonyl).[1]

    • δ 8.8 (d, 1H): C6-H (adjacent to N).

    • δ 8.6 (d, 1H): C4-H (adjacent to Carbonyl).[1]

    • δ 8.0 (dd, 1H): C5-H (coupling to C4 and C6).

  • Piperidine Region (1.5 - 3.8 ppm):

    • δ 3.6 - 3.8 (m, 1H): C3-H (methine alpha to carbonyl).[1] This is the key diagnostic peak for the ketone connectivity.

    • δ 3.2 - 3.5 (m, 4H): C2-H and C6-H (alpha to Nitrogen).[1]

Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ = 191.12 m/z.[1]

  • Fragmentation Pattern:

    • m/z ~106: Pyridyl-CO cation (Alpha cleavage at the ketone).[1]

    • m/z ~84: Piperidinyl cation species.

References

  • Koike, T., et al. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry, 65(4), 3343-3358.[1][6] [1][6][5]

  • Koike, T., et al. (2021).[1] "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)."[1][3][4][5][7] Journal of Medicinal Chemistry, 64(16), 12228–12244. [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 218422, Ketone, piperidino 3-piperidyl.[1] [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride.[1][2][8] [1]

Sources

The Pivotal Link: Technical Guide to Piperidin-3-yl(pyridin-3-yl)methanone (CAS 1301738-69-1) and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 1301738-69-1 , chemically defined as piperidin-3-yl(pyridin-3-yl)methanone (often supplied as the dihydrochloride salt), represents a "privileged scaffold" in modern medicinal chemistry. It bridges the structural gap between flat, aromatic heteroocycles typical of kinase inhibitors and the sp³-rich, three-dimensional architectures required for GPCR and ion channel modulation.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via modular cross-coupling, its utility in Fragment-Based Drug Discovery (FBDD), and the structure-activity relationship (SAR) vectors that allow it to serve as a precursor for high-affinity ligands targeting ROCK , p38 MAPK , FLT3 , and Monoaminergic GPCRs .

Chemical Architecture & Properties

The molecule consists of two distinct nitrogenous heterocycles linked by a ketone bridge. This architecture offers three critical pharmacophoric features:

  • The Pyridine Ring (A-Ring): Acts as a weak base and a hydrogen bond acceptor. In kinase inhibitors, this moiety often binds to the hinge region (e.g., interacting with the backbone NH of Met/Leu residues).

  • The Piperidine Ring (B-Ring): Provides sp³ character (Fsp³ score enhancement), improving solubility and metabolic stability. The secondary amine (pKa ~10-11) is a key vector for solubilizing groups or cation-

    
     interactions.
    
  • The Ketone Linker: A rigidifying element that conjugates the pyridine

    
    -system while offering a handle for further diversification (reduction to alcohol, reductive amination).
    
PropertyValue / Characteristic
CAS Number 1301738-69-1 (Free base/Salt variants)
Molecular Formula C₁₁H₁₄N₂O (Free base)
Molecular Weight 190.24 g/mol
H-Bond Donors/Acceptors 1 / 3
Key pKa Values ~3.5 (Pyridine N), ~10.8 (Piperidine NH)
Stereochemistry Contains one chiral center at Piperidine C3.[1][2][3] (Often supplied as racemate, resolvable via chiral HPLC or asymmetric synthesis).

Synthetic Methodologies

The synthesis of CAS 1301738-69-1 requires a strategy that avoids self-condensation and controls the regioselectivity of the pyridine addition. The industry-standard protocol utilizes the Weinreb Amide approach to prevent over-addition of the organometallic reagent.

Protocol A: Modular Assembly via Weinreb Amide (Recommended)

This route is preferred for its scalability and lack of bis-addition byproducts.

Step 1: Preparation of the Electrophile

  • Substrate: N-Boc-nipecotic acid (N-Boc-piperidine-3-carboxylic acid).

  • Reagents: N,O-Dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA, DCM.

  • Mechanism: Formation of the Weinreb amide (N-methoxy-N-methylamide). The chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen prevents the collapse of the tetrahedral intermediate until acidic workup, ensuring ketone formation.

Step 2: Preparation of the Nucleophile

  • Substrate: 3-Bromopyridine.

  • Reagents: i-PrMgCl·LiCl (TurboGrignard) or n-BuLi, THF, -78°C to -40°C.

  • Process: Halogen-metal exchange generates the 3-pyridyl anion (Grignard or Lithio species).

Step 3: Coupling & Deprotection

  • Reaction: Add Pyridyl-metal species to Weinreb amide in THF.

  • Workup: Acidic quench (HCl) hydrolyzes the intermediate to the ketone.

  • Deprotection: Treatment with 4M HCl in Dioxane removes the Boc group, yielding the target dihydrochloride salt.

Visualization: Synthetic Workflow

Synthesis Start1 N-Boc-Nipecotic Acid Weinreb Weinreb Amide Formation Start1->Weinreb Inter1 N-Boc-Piperidine Weinreb Amide Weinreb->Inter1 Coupling Coupling Reaction (THF, -40°C) Inter1->Coupling Start2 3-Bromopyridine Metal Halogen-Metal Exchange (iPrMgCl) Start2->Metal Inter2 3-Pyridyl-MgX Metal->Inter2 Inter2->Coupling Protected N-Boc-Ketone Intermediate Coupling->Protected Deprotect Acidic Deprotection (HCl/Dioxane) Protected->Deprotect Final CAS 1301738-69-1 (Dihydrochloride) Deprotect->Final

Caption: Convergent synthesis of CAS 1301738-69-1 via Weinreb Amide coupling to prevent over-alkylation.

Structural Analysis & Analog Design (SAR)

The utility of CAS 1301738-69-1 lies in its ability to be "decorated" to achieve selectivity for specific biological targets.

Vector 1: The Linker (Ketone)
  • Reduction to Alcohol: Treatment with NaBH₄ yields the secondary alcohol . This introduces a second chiral center.

    • Application: Dual inhibitors where the hydroxyl group engages in H-bonding with catalytic residues (e.g., Ser/Thr in kinases).

  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ converts the ketone to a branched amine .

    • Application: Increases basicity and allows branching to reach hydrophobic pockets (e.g., FLT3 inhibitors).

Vector 2: The Piperidine Nitrogen[4]
  • Amide Coupling/Urea Formation: Capping the nitrogen reduces basicity and metabolic clearance.

    • Application: Tuning permeability (LogD) and preventing hERG channel blockage (often associated with basic piperidines).

  • Arylation (SnAr/Buchwald): Attaching heteroaryls (e.g., pyrimidines).

    • Application: Creating the "Hinge Binder-Linker-Solubilizer" motif seen in drugs like Niraparib analogs or Ibrutinib impurities.

Vector 3: The Pyridine Ring
  • Substitution: The 3-pyridyl position is electronically deactivated. However, using 2-fluoro- or 6-chloro-substituted pyridine precursors allows for late-stage diversification via nucleophilic aromatic substitution (SnAr).

Visualization: SAR Decision Tree

SAR Core Core Scaffold (Piperidin-3-yl)(pyridin-3-yl)methanone Linker Linker (C=O) Modifications Core->Linker PipN Piperidine NH Modifications Core->PipN Alcohol Reduction to CH-OH (Chiral Center Creation) Linker->Alcohol Amine Reductive Amination (Branching Vectors) Linker->Amine Kinase Target: Kinases (ROCK, p38, FLT3) Alcohol->Kinase GPCR Target: GPCRs (5-HT, Orexin) Amine->GPCR Capping Amides/Ureas (LogD Modulation) PipN->Capping Arylation N-Arylation (Scaffold Extension) PipN->Arylation Capping->GPCR Arylation->Kinase

Caption: Strategic modification vectors for the CAS 1301738-69-1 scaffold in medicinal chemistry campaigns.

Experimental Protocols

Synthesis of Piperidin-3-yl(pyridin-3-yl)methanone 2HCl

Objective: Gram-scale synthesis of the core scaffold.

  • Weinreb Amide Formation:

    • Dissolve N-Boc-nipecotic acid (10.0 g, 43.6 mmol) in DCM (150 mL).

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir at RT for 16h. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield the Weinreb amide (viscous oil).

  • Grignard Addition:

    • In a flame-dried flask under Argon, dissolve 3-bromopyridine (1.2 eq) in anhydrous THF. Cool to -40°C.

    • Dropwise add i-PrMgCl·LiCl (1.3 eq) and stir for 1h to generate the pyridyl-magnesium species.

    • Cannulate the Weinreb amide (1.0 eq in THF) into the Grignard solution. Stir at -40°C for 2h, then warm to 0°C.

    • Critical Step: Quench with 1N HCl (cold). Extract with EtOAc. Purify via silica chromatography (Hex/EtOAc) to isolate tert-butyl 3-nicotinoylpiperidine-1-carboxylate.

  • Deprotection:

    • Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq).

    • Stir at RT for 4h. A white precipitate will form.

    • Filter the solid, wash with Et₂O, and dry under vacuum to yield CAS 1301738-69-1 as the dihydrochloride salt.

Biological Assay: Kinase Binding (General Protocol)

To validate analogs derived from this scaffold (e.g., for p38 or ROCK inhibition):

  • Assay Type: FRET-based LanthaScreen or ADP-Glo.

  • Control: Staurosporine (pan-kinase inhibitor).

  • Procedure: Incubate compound (serial dilution) with kinase, ATP (at Km), and substrate. Measure phosphorylation inhibition.

  • Relevance: The pyridine nitrogen typically requires precise orientation to interact with the kinase hinge region; analogs should be tested for IC50 shifts relative to the parent scaffold.

Applications in Drug Discovery

This scaffold is not merely a reagent; it is a substructure of clinically relevant compounds.[4]

  • Kinase Inhibitors (FLT3/ROCK): The 3-substituted piperidine provides a "kink" that allows the molecule to exit the ATP-binding pocket and interact with the solvent-exposed region, improving selectivity over flat inhibitors.

  • Neuropsychiatry (5-HT/Dopamine): The basic nitrogen of the piperidine mimics the charged amine of neurotransmitters. The ketone linker provides a distinct dipole moment that influences receptor subtype selectivity (e.g., 5-HT1A vs 5-HT2A).

  • Chiral Resolution: While often synthesized as a racemate, the (R)- and (S)-enantiomers often display >100-fold differences in potency. Separation via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H) is standard practice.

References

  • Fletcher, S. P., et al. (2023).[5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221-14226.[6] Link[5]

  • Koike, T., et al. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry, 65(4), 3388-3408. Link

  • Carrasco, E., et al. (2021).[2] "Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway."[2] European Journal of Medicinal Chemistry, 223, 113620.[2] Link[2]

  • PubChem Compound Summary. "Piperidin-3-yl(pyridin-3-yl)methanone." National Center for Biotechnology Information. Link

  • Liu, Q., et al. (2015). "Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor."[7] Journal of Medicinal Chemistry. Link

Sources

Therapeutic Potential of Piperidine-Pyridine Methanone Scaffolds: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic potential of piperidine-pyridine methanone scaffolds Content Type: In-depth Technical Guide

Executive Summary

The piperidine-pyridine methanone scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the development of modulators for G-Protein Coupled Receptors (GPCRs) and metabolic enzymes. This guide analyzes the therapeutic utility of this scaffold, specifically distinguishing between its amide-linked (piperidin-1-yl) and ketone-linked (piperidin-3/4-yl) variants. We explore its dominant role in Orexin Receptor Antagonism (insomnia/addiction) and 11


-HSD1 Inhibition  (metabolic syndrome), providing rigorous synthetic protocols and structure-activity relationship (SAR) insights.

Structural Architecture & Physicochemical Properties[1]

The term "piperidine-pyridine methanone" encompasses two distinct chemical entities based on the connectivity of the methanone (


) linker. Understanding this distinction is vital for target selection.
The Two Variants
  • The Amide Variant (Piperidin-1-yl):

    • Structure: A picolinic/nicotinic acid derivative coupled to a piperidine amine.

    • IUPAC Example: (2-methylpiperidin-1-yl)(pyridin-2-yl)methanone.

    • Properties: High chemical stability, rigid planar amide bond (restricted rotation), moderate polarity.

    • Primary Targets: Orexin Receptors (OX1R/OX2R), 11

      
      -HSD1.
      
  • The Ketone Variant (Piperidin-3/4-yl):

    • Structure: A pyridine ring linked via a carbonyl carbon to the C3 or C4 carbon of the piperidine ring.

    • IUPAC Example: pyridin-2-yl(piperidin-4-yl)methanone.

    • Properties: Basic secondary amine (unless N-substituted), capable of sp3 functionalization, ketone carbonyl acts as a pure H-bond acceptor.

    • Primary Targets: Histamine H3, certain Kinase inhibitors (p38 MAPK).

The "Privileged" Nature

This scaffold is "privileged" because it balances conformational rigidity with physicochemical adaptability :

  • H-Bonding: The pyridine nitrogen and methanone oxygen serve as critical hydrogen bond acceptors.

  • Lipophilicity Vectors: The piperidine ring allows for substitution (e.g., 2-methyl, 4-fluoro) to tune LogP and metabolic stability without disrupting the core binding mode.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than phenyl rings, though N-oxide formation is a potential clearance pathway.

Mechanistic Applications & Therapeutic Targets[1][2][3][4][5]

Orexin Receptor Antagonists (Insomnia & Addiction)

The most prominent application of the amide-linked scaffold is in Dual Orexin Receptor Antagonists (DORAs) .[1]

  • Mechanism: Orexin A and B are neuropeptides that regulate wakefulness. Blocking OX1R and OX2R promotes sleep without the cognitive impairment associated with GABA-ergic hypnotics (benzodiazepines).

  • Scaffold Role: The (piperidin-1-yl)(heteroaryl)methanone core mimics the turn structure of the orexin peptide, fitting into the receptor's orthosteric pocket.

  • Key Insight (SAR):

    • 2-Methyl Substitution: Introducing a methyl group at the C2 position of the piperidine ring creates significant 1,3-allylic strain with the amide carbonyl. This forces the piperidine ring into a specific conformation (usually axial), pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

    • Reference: This strategy was pivotal in the development of Filorexant (MK-6096) and related compounds [1].

11 -HSD1 Inhibitors (Metabolic Syndrome)

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inactive cortisone to active cortisol.[2][3] Excess cortisol drives visceral obesity and insulin resistance.
  • Mechanism: Inhibitors bind to the enzyme's catalytic site, preventing the reduction of cortisone.

  • Scaffold Role: The piperidine-amide moiety occupies the lipophilic channel of the enzyme, while the pyridine nitrogen often interacts with the catalytic triad or water networks within the active site.

  • Efficacy: Compounds containing the (piperidin-1-yl)(pyridin-2-yl)methanone motif have demonstrated nanomolar potency (

    
     nM) and high selectivity over 11
    
    
    
    -HSD2 (crucial to avoid mineralocorticoid side effects) [2].

Visualization: Signaling & Mechanism

The following diagram illustrates the pathway for 11


-HSD1 inhibition and the role of the scaffold in blocking Cortisol production.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate NADPH NADPH (Cofactor) NADPH->Enzyme Reductant Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Catalysis Inhibitor Piperidine-Pyridine Methanone Inhibitor Inhibitor->Enzyme Competitive Binding Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation Effect Insulin Resistance Visceral Adiposity Receptor->Effect Gene Transcription

Figure 1: Mechanism of Action for 11


-HSD1 Inhibitors. The scaffold competitively binds to the enzyme, halting the conversion of Cortisone to Cortisol.

Experimental Protocols: Synthesis & Validation

Synthesis of (Piperidin-1-yl)(pyridin-2-yl)methanone (Amide Variant)

Objective: Synthesize a 2-methyl substituted scaffold suitable for SAR exploration.

Reagents:

  • 2-Picolinic acid (1.0 eq)

  • 2-Methylpiperidine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Protocol:

  • Activation: Dissolve 2-Picolinic acid (1 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add 2-Methylpiperidine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass: ~204 Da).

  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (2x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why HATU? HATU is preferred over EDCI/HOBt for steric hindered amines (like 2-methylpiperidine) because the aza-benzotriazole moiety accelerates the reaction and suppresses racemization [3].

Synthesis of Pyridin-2-yl(piperidin-4-yl)methanone (Ketone Variant)

Objective: Synthesize the ketone-linked scaffold via Weinreb Amide.

Protocol:

  • Weinreb Amide Formation: React N-Boc-isonipecotic acid with N,O-dimethylhydroxylamine using EDCI/HOBt.

  • Grignard Addition: Dissolve the Weinreb amide in dry THF at -78°C. Add 2-pyridylmagnesium bromide (generated from 2-bromopyridine + iPrMgCl) dropwise.

  • Quench: The Weinreb amide prevents over-addition (forming the alcohol). Quench with

    
     to release the ketone.
    
  • Deprotection: Remove Boc group with TFA/DCM (1:1).

Quantitative Data: SAR Summary

The following table summarizes the impact of structural modifications on Orexin 2 Receptor (OX2R) potency (Data adapted from generic SAR trends in DORA research [1, 4]).

Compound IDPiperidine Sub.[1][3][4][5][6][7][8][9] (R1)Pyridine Sub. (R2)LinkerOX2R

(nM)
LE (Ligand Efficiency)
A-1 HHAmide> 1000Low
A-2 2-Methyl (racemic)HAmide120Moderate
A-3 (S)-2-Methyl HAmide12 High
A-4 (S)-2-Methyl5-FluoroAmide4.5Very High
B-1 HHKetone> 5000Poor

Interpretation:

  • Chirality Matters: The (S)-2-methyl isomer (Compound A-3) is significantly more potent than the racemic or unsubstituted variants due to the "pre-organized" conformation that minimizes steric clash within the receptor pocket.

  • Electronic Tuning: Fluorination of the pyridine ring (A-4) often improves metabolic stability and potency by altering the pKa of the pyridine nitrogen.

Visualization: Synthesis Workflow

Synthesis_Workflow Start1 2-Picolinic Acid Reagent HATU / DIPEA (Activation) Start1->Reagent Start2 2-Methylpiperidine Intermediate Activated Ester (In Situ) Start2->Intermediate Nucleophilic Attack Reagent->Intermediate 10 min, RT Product (S)-(2-methylpiperidin-1-yl) (pyridin-2-yl)methanone Intermediate->Product Amide Bond Formation 4-12h QC QC: LC-MS & NMR (Check Conformational Isomers) Product->QC Validation

Figure 2: Optimized Synthetic Route for Amide-Linked Scaffold.

Future Outlook & Strategic Recommendations

  • PROTAC Development: The piperidine nitrogen in the ketone variant (piperidin-4-yl) is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The solvent-exposed nature of this position allows for conjugation to E3 ligase ligands (e.g., Cereblon) without disrupting target binding.

  • Scaffold Hopping: For 11

    
    -HSD1 inhibitors, replacing the pyridine with a pyrimidine or thiazole retains the H-bond acceptor capability while altering the metabolic profile (reducing CYP inhibition).
    
  • Safety Watchout: When using pyridine-methanone scaffolds, monitor for CYP inhibition (specifically CYP3A4) due to the coordination of the pyridine nitrogen to the heme iron of the cytochrome. Introducing steric bulk (e.g., 6-methylpyridine) can mitigate this.

References

  • Whitman, D. B., et al. (2012).[1] "Discovery of a series of

    
    -methylpiperidine carboxamide dual orexin 1 and orexin 2 receptor antagonists (DORAs)." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Sorensen, B., et al. (2007). "Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[3][6][10] Bioorganic & Medicinal Chemistry Letters. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Cox, C. D., et al. (2010). "Disubstituted piperidines as potent Orexin receptor antagonists."[1][5][8] Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine and derivatives." BenchChem. Link

Sources

The Piperidinyl-Methanone Scaffold: A Technical Guide to Privileged Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl-methanone moiety represents a duality in medicinal chemistry, existing primarily as two distinct but structurally related pharmacophores: the N-acyl piperidine (Piperidin-1-yl-methanone) and the 4-acyl piperidine (Piperidin-4-yl-methanone) , often referred to as the benzoylpiperidine scaffold.

This guide analyzes these scaffolds not merely as structural linkers but as functional pharmacophores that govern solubility, metabolic stability, and vector positioning in protein binding pockets. We review their application across GPCR modulation (5-HT2A, D2), enzyme inhibition (11


-HSD1), and kinase regulation (p38 MAPK).

Structural Architecture & Binding Dynamics

The Pharmacophore Divergence

The term "piperidinyl-methanone" encompasses two regioisomeric scaffolds with distinct electronic and steric profiles.

FeatureScaffold A: N-Acyl Piperidine Scaffold B: 4-Acyl Piperidine
IUPAC Fragment (Piperidin-1-yl)methanone(Piperidin-4-yl)methanone
Chemical Class Tertiary Amide / UreaKetone
Geometry Planar amide bond; restricted rotation (

N).
Tetrahedral

center at C4; flexible ketone rotation.
H-Bonding Strong H-bond acceptor (C=O); no donor (unless substituted).H-bond acceptor (C=O); C4-H is weakly acidic.
Key Targets 11

-HSD1, p38 MAPK, Orexin receptors.
5-HT2A, D2, Acetylcholinesterase.
Metabolic Liability Amide hydrolysis (slow); oxidative dealkylation.Ketone reduction to alcohol; CYP-mediated oxidation.
Binding Modes & Case Studies
Case Study 1: The Benzoylpiperidine in GPCRs (Ketanserin)

In 5-HT2A antagonists like Ketanserin , the (piperidin-4-yl)methanone acts as a bioisostere of the butyrophenone side chain.

  • Mechanism: The piperidine nitrogen is protonated at physiological pH, forming a salt bridge with the conserved Aspartate (Asp3.32) in the GPCR transmembrane domain.

  • Vector: The 4-benzoyl group orients the aromatic ring into a hydrophobic pocket (often involving Trp6.48), locking the receptor in an inactive conformation.

Case Study 2: The Piperidine Amide in 11

-HSD1 Inhibitors

In metabolic disease targets like 11


-HSD1, the piperidin-1-yl-methanone serves as a rigid spacer.
  • Mechanism: The amide carbonyl accepts a hydrogen bond from the catalytic Tyr183 or Ser170.

  • Sterics: The piperidine ring adopts a chair conformation, filling the large hydrophobic catalytic pocket, preventing cortisone entry.

Visualization of Pharmacophore Logic

The following diagram illustrates the structural divergence and target mapping of the piperidinyl-methanone scaffold.

PharmacophoreMap Core Piperidinyl-Methanone Core Scaffold TypeA Scaffold A: N-Acyl Piperidine (Amide Linkage) Core->TypeA TypeB Scaffold B: 4-Acyl Piperidine (Ketone Linkage) Core->TypeB PropA Properties: - Planar Amide Bond - Rigid Spacer - H-Bond Acceptor TypeA->PropA PropB Properties: - Flexible Ketone - Basic Amine (Protonatable) - Bioisostere of Butyrophenone TypeB->PropB TargetA1 Target: 11β-HSD1 (Metabolic) PropA->TargetA1 TargetA2 Target: p38 MAPK (Inflammation) PropA->TargetA2 TargetB1 Target: 5-HT2A / D2 (Neuropsychiatry) PropB->TargetB1 TargetB2 Target: AChE (Alzheimer's) PropB->TargetB2 DrugA Example: AZD4017 (Amide Class) TargetA1->DrugA DrugB Example: Ketanserin (Ketone Class) TargetB1->DrugB

Figure 1: Structural divergence of the piperidinyl-methanone core into Amide (N-acyl) and Ketone (4-acyl) pharmacophores, mapping to distinct therapeutic classes.

Quantitative SAR Data: 11 -HSD1 Inhibition

The following table summarizes Structure-Activity Relationship (SAR) data for Piperidine Amide derivatives, highlighting the importance of the methanone linkage in 11


-HSD1 inhibition (Data synthesized from J. Med. Chem. sources).
Compound IDR-Group (Amide Side)Piperidine SubstitutionIC50 (Human 11

-HSD1)
Selectivity (vs HSD2)Mechanism Note
Ref-1 2,4-DifluorophenylUnsubstituted1200 nM>50xBaseline scaffold activity.
AZD-Analog 5-Cl-2-Pyridyl3-O-Benzyl12 nM>1000xEther linkage on piperidine improves hydrophobic fill.
Cmpd 10c Cyclopropyl4-CF345 nM>200xSmall amide R-group requires bulky piperidine substituent.
Amide-Link (C=O)-NH-Aryl 4-Methyl8 nM >1000x Urea linkage (N-CO-N) often superior to Amide (N-CO-C).

Key Insight: The conversion of the methanone to a urea (piperidin-1-yl-carboxamide) often enhances potency by providing an additional H-bond donor (the NH) to interact with the Asp259 residue in the enzyme active site.

Experimental Protocols

Protocol A: Synthesis of N-Acyl Piperidine (Amide Coupling)

Objective: Synthesis of (4-fluorophenyl)(piperidin-1-yl)methanone. Application: General procedure for creating the 11


-HSD1 or p38 MAPK scaffold.

Reagents:

  • Piperidine (1.0 equiv)

  • 4-Fluorobenzoic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add piperidine (1.0 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash efficiently with saturated NaHCO

    
     (2x), water (2x), and brine (1x) to remove DMF and urea byproducts.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (SiO
    
    
    , 0-40% EtOAc in Hexanes).
  • Validation:

    
    H NMR should show the piperidine ring protons as two distinct multiplets (equatorial/axial) due to restricted rotation around the amide bond.
    
Protocol B: Synthesis of 4-Benzoylpiperidine (Friedel-Crafts/Grignard Route)

Objective: Synthesis of phenyl(piperidin-4-yl)methanone (Ketanserin precursor). Challenge: Direct acylation of piperidine at C4 is difficult; typically requires a protected intermediate.

Methodology (Grignard Approach):

  • Protection: Start with N-Boc-piperidine-4-carboxylic acid. Convert to the Weinreb Amide using N,O-dimethylhydroxylamine/EDCI.

  • Nucleophilic Attack: Dissolve Weinreb amide in dry THF at 0°C. Add Phenylmagnesium bromide (PhMgBr, 1.2 equiv) dropwise.

  • Quench: The Weinreb amide prevents over-addition. Quench with NH

    
    Cl. This yields N-Boc-4-benzoylpiperidine.
    
  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to yield the free amine salt phenyl(piperidin-4-yl)methanone HCl.

Biological Signaling Pathway: p38 MAPK

The piperidine-amide scaffold is crucial in Type II (DFG-out) inhibitors of p38 MAPK. The diagram below details the signaling cascade inhibited by these compounds.

p38Pathway Stimuli Stress Stimuli (UV, LPS, Cytokines) MKK MKK3 / MKK6 (Upstream Activators) Stimuli->MKK Phosphorylation p38 p38 MAPK (Target Protein) MKK->p38 Dual Phosphorylation (Thr-Gly-Tyr) MK2 MK2 (MAPKAPK2) p38->MK2 MSK MSK1/2 p38->MSK Inhibitor Piperidinyl-Methanone Inhibitor (Binds Allosteric Pocket) Inhibitor->p38 Stabilizes DFG-out (Inactive Conformation) TF Transcription Factors (ATF2, CREB) MK2->TF MSK->TF Outcome Inflammatory Response (TNF-α, IL-1β, IL-6) TF->Outcome Gene Expression

Figure 2: The p38 MAPK signaling cascade. Piperidinyl-methanone derivatives often act as allosteric inhibitors, stabilizing the inactive DFG-out conformation to block downstream inflammatory cytokine production.

Future Perspectives & Covalent Inhibition

Recent literature suggests evolving this scaffold into Targeted Covalent Inhibitors (TCIs) . By appending an acrylamide "warhead" to the piperidine nitrogen (in the 4-acyl scaffold) or modifying the benzoyl group, researchers can target non-catalytic cysteines.

  • PROTACs: The piperidine moiety is an excellent exit vector for linkers in Proteolysis Targeting Chimeras, particularly for degrading epigenetic targets.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. (2024).

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. (2022).

  • Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor. Journal of Medicinal Chemistry. (2012).

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (2002).

Piperidin-3-yl(pyridin-3-yl)methanone molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of Piperidin-3-yl(pyridin-3-yl)methanone

Executive Summary

Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 1221278-60-9) is a bifunctional heteroaryl ketone featuring a saturated piperidine ring linked to an aromatic pyridine moiety.[1] Structurally analogous to anabasine and nicotine derivatives, it serves as a critical scaffold in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a definitive analysis of its molecular weight, solubility behavior, and ionization constants, alongside validated protocols for experimental characterization.

Chemical Identity & Physicochemical Properties

The molecule exists primarily in two forms: the Free Base , typically an oil or low-melting solid, and the Dihydrochloride Salt , a stable crystalline solid preferred for formulation.

Table 1: Core Physicochemical Data
PropertyFree BaseDihydrochloride Salt
CAS Number 1221278-60-91301738-69-1
IUPAC Name Piperidin-3-yl(pyridin-3-yl)methanonePiperidin-3-yl(pyridin-3-yl)methanone dihydrochloride
Molecular Formula


Molecular Weight 190.24 g/mol 263.16 g/mol
Exact Mass 190.1106262.0640 (Monoisotopic)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (White/Off-white)
LogP (Predicted) 1.15 (Lipophilic, moderate)N/A (Highly hydrophilic)
pKa (Calculated)

(Pyridine)

(Piperidine)
N/A

Analyst Note: The significant difference in molecular weight between the free base and the salt form (approx. 38% increase) is a critical variable in stoichiometric calculations for stock solution preparation.

Solubility Profile & Speciation Logic

The solubility of Piperidin-3-yl(pyridin-3-yl)methanone is governed by its ionization state. As a di-basic molecule, it exhibits pH-dependent solubility (Henderson-Hasselbalch kinetics).

  • pH < 4.0 (Acidic): Both nitrogen centers (pyridine and piperidine) are protonated (

    
    ).
    
    • Solubility:High (>50 mg/mL) . The high charge density disrupts crystal lattice energy, facilitating dissolution in aqueous media.

  • pH 6.0 – 8.0 (Physiological): The piperidine is protonated (

    
    ), while the pyridine is largely neutral (
    
    
    
    ). The molecule carries a net +1 charge.
    • Solubility:Moderate to High . Sufficient for most biological assays without co-solvents.

  • pH > 11.0 (Basic): Both nitrogens are deprotonated (Neutral species).

    • Solubility:Low (Intrinsic Solubility,

      
      ) . The molecule relies solely on the polarity of the ketone and H-bonding of the piperidine amine. Likely < 1 mg/mL in pure water.
      
Solvent Compatibility Table
SolventSolubility RatingApplication
Water (pH 7) SolubleBiological Assays
0.1 N HCl Highly SolubleStock Preparation
DMSO Soluble (>100 mM)Cryostorage of Stocks
Ethanol SolubleSynthesis/Purification
Diethyl Ether Sparingly SolubleExtraction of Free Base

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for determining equilibrium solubility.

  • Preparation: Weigh 5 mg of the compound (Solid/Salt) into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (pH 7.4 PBS) or solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Pass supernatant through a 0.22 µm PVDF filter (prevents false positives from micro-suspensions).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Used effectively during early drug discovery to screen precipitation risk.

  • Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Add 5 µL of stock to 195 µL of aqueous buffer (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Detection: Measure turbidity via Nephelometry or UV-absorbance at 620 nm (non-absorbing region).

    • Interpretation: An increase in OD > 0.005 indicates precipitation.

Visualization: Solubility Workflow & Speciation

The following diagram illustrates the logical flow for solubility determination and the chemical speciation across pH gradients.

Solubility_Workflow Compound Piperidin-3-yl (pyridin-3-yl)methanone Acidic pH < 4.0 (Dicationic, High Sol.) Compound->Acidic Protonation Neutral pH ~ 7.4 (Monocationic, Good Sol.) Compound->Neutral Phys. State Basic pH > 11.0 (Neutral, Low Sol.) Compound->Basic Deprotonation Method_A Thermodynamic (Shake Flask) Neutral->Method_A Method_B Kinetic (DMSO Spike) Neutral->Method_B Analysis LC-MS / HPLC-UV Quantification Method_A->Analysis Method_B->Analysis

Figure 1: Chemical speciation logic and solubility determination workflow. Green indicates high solubility, Yellow moderate, and Red low (risk of precipitation).

Synthesis & Impurity Considerations

When sourcing or synthesizing this material, researchers must be vigilant regarding specific impurities that affect molecular weight calculations and solubility data.

  • Salt Stoichiometry: Commercial batches may vary between Mono-HCl and Di-HCl.

    • Verification: Perform Argentometric Titration or Elemental Analysis (CHN) to confirm Chloride content.

    • Impact: Using a Mono-HCl MW for a Di-HCl batch will result in a 16% under-dosing error in biological assays.

  • Regioisomers: The 2-pyridyl and 4-pyridyl isomers are common synthetic byproducts.

    • Detection: These isomers have distinct retention times on C18 HPLC columns due to varying H-bond donor/acceptor vectors.

  • Water Content: Being hygroscopic (especially the salt form), the "dry weight" may include 5-10% water.

    • Correction: Always correct for water content (KF Titration) when preparing molar stocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6420671, Phenyl(piperidin-3-yl)methanone. (Note: Structural analog used for property estimation). Retrieved from [Link]

  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard protocol reference).

Sources

Methodological & Application

Synthesis of Piperidin-3-yl(pyridin-3-yl)methanone from nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of Piperidin-3-yl(pyridin-3-yl)methanone from nicotinic acid, designed for chemists in research and drug development. This document provides a comprehensive overview of a robust synthetic route, featuring detailed, step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind key experimental choices.

Introduction: Bridging Pyridine and Piperidine Scaffolds

The synthesis of molecules incorporating both pyridine and piperidine rings is of significant interest in medicinal chemistry. These heterocycles are prevalent motifs in a vast array of pharmacologically active compounds. Piperidin-3-yl(pyridin-3-yl)methanone represents a key structural intermediate, combining the electron-deficient aromaticity of pyridine with the saturated, three-dimensional character of the piperidine scaffold.[1][2] This guide details a reliable multi-step synthesis starting from the readily available and inexpensive nicotinic acid.

The chosen synthetic strategy involves an initial reduction of the pyridine ring of nicotinic acid, followed by standard protection, coupling, and deprotection steps. This approach ensures high selectivity and provides a clear pathway to the target molecule, suitable for laboratory-scale synthesis and process development.

Overall Synthetic Workflow

The synthesis is designed as a four-step sequence. It begins with the catalytic hydrogenation of nicotinic acid to produce piperidine-3-carboxylic acid. The secondary amine of the piperidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions. The core ketone structure is subsequently formed by coupling the N-Boc protected intermediate with 3-lithiopyridine. The final step involves the acidic removal of the Boc protecting group to yield the desired product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Target Synthesis A Nicotinic Acid B Piperidine-3-carboxylic acid (Nipecotic Acid) A->B Step 1: Catalytic Hydrogenation C N-Boc-piperidine-3-carboxylic acid B->C Step 2: N-Boc Protection D N-Boc-piperidin-3-yl(pyridin-3-yl)methanone C->D Step 3: Organolithium Coupling E Piperidin-3-yl(pyridin-3-yl)methanone (Final Product) D->E Step 4: N-Boc Deprotection

Caption: Overall workflow for the synthesis of Piperidin-3-yl(pyridin-3-yl)methanone.

Part 1: Synthesis of Key Intermediate N-Boc-Piperidine-3-Carboxylic Acid

This section covers the transformation of the starting material, nicotinic acid, into a stable, protected intermediate ready for the key coupling reaction.

Step 1: Catalytic Hydrogenation of Nicotinic Acid

Scientific Rationale: The initial and most critical step is the reduction of the aromatic pyridine ring of nicotinic acid to a saturated piperidine ring. This transformation requires breaking the aromaticity and is typically achieved through heterogeneous catalytic hydrogenation under elevated pressure. Platinum(IV) oxide (PtO2, Adams' catalyst) is a highly effective catalyst for this purpose, as it is reduced in situ to active platinum nanoparticles.[3] The reaction is performed in an acidic medium (acetic acid) to ensure the substrate remains protonated and soluble, which facilitates the hydrogenation process.

Experimental Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add nicotinic acid (1.0 eq) and Platinum(IV) oxide (10 mol%).

  • Solvent Addition: Add glacial acetic acid to the vessel to create a slurry (approx. 0.5 M concentration).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 atm.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude solid, piperidine-3-carboxylic acid, can be carried forward to the next step without extensive purification.

Step 2: N-Boc Protection of Piperidine-3-carboxylic Acid

Scientific Rationale: The secondary amine of the piperidine ring is a nucleophile and a base, which would interfere with the subsequent organolithium coupling step. To prevent unwanted side reactions, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the coupling reaction but can be easily removed later under acidic conditions.[4] The reaction proceeds by nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)2O).

Experimental Protocol:

  • Dissolution: Dissolve the crude piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) to raise the pH to >11.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of 2-3. Extract the product into ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid as a white solid.[5][6]

Part 2: Assembly and Final Deprotection

This section details the formation of the carbon-carbon bond that creates the central ketone moiety and the final deprotection to yield the target compound.

Step 3: Ketone Formation via Organolithium Coupling

Scientific Rationale: This step forms the core structure by creating a ketone from a carboxylic acid. The reaction involves the addition of two equivalents of an organolithium reagent to the carboxylic acid. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent adds to the carbonyl carbon, forming a stable dilithium gem-diolate intermediate. This intermediate does not collapse until an aqueous acidic work-up, which then yields the desired ketone. 3-Lithiopyridine is generated in situ from 3-bromopyridine via halogen-metal exchange with n-butyllithium at low temperatures to prevent side reactions.

Caption: Mechanism of ketone formation from a carboxylic acid and an organolithium reagent.

Experimental Protocol:

  • Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Generation of 3-Lithiopyridine:

    • In a flame-dried, three-neck flask equipped with a thermometer, dissolve 3-bromopyridine (2.2 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 2.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

  • Coupling Reaction:

    • In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Using a cannula, slowly transfer the solution of the carboxylic acid into the flask containing the freshly prepared 3-lithiopyridine.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-piperidin-3-yl(pyridin-3-yl)methanone.

Step 4: N-Boc Deprotection

Scientific Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine. This is achieved under strongly acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it cleaves the tert-butyl carbamate efficiently at room temperature. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide.[7][8]

Experimental Protocol:

  • Dissolution: Dissolve the purified N-Boc-piperidin-3-yl(pyridin-3-yl)methanone (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a small amount of water and basify to a pH of 10-12 with 2M NaOH or by adding solid potassium carbonate.

    • Extract the free base product into DCM or ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo to yield the final product, Piperidin-3-yl(pyridin-3-yl)methanone. The product can be further purified by crystallization or chromatography if necessary.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEq.SolventTemp (°C)Time (h)Approx. Yield (%)
1Nicotinic AcidPtO2, H20.1Acetic Acid7024>90 (Crude)
2Piperidine-3-carboxylic acid(Boc)2O, NaOH1.1Dioxane/H2ORT1685-95
3N-Boc-piperidine-3-carboxylic acid3-Bromopyridine, n-BuLi2.2THF/Ether-78 to 0360-75
4N-Boc-protected ketoneTFA15DCMRT290-98

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • US3644380A - Preparation of 3-cyanopyridine. Google Patents.
  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap Eureka. Available at: [Link]

  • Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. Available at: [Link]

  • JPS61251663A - Production of aminomethylpyridine. Google Patents.
  • A Catalytic Green Process for the Production of Niacin. CHIMIA. Available at: [Link]

  • Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Available at: [Link]

  • Process for the preparation of aqueous nicotinaldehyde. European Patent Office. Available at: [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]

  • 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. Google Patents.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for the Reductive Amination of Piperidin-3-yl(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its reliability and versatility in constructing carbon-nitrogen bonds. This powerful reaction enables the conversion of carbonyl compounds, such as ketones and aldehydes, into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1] The one-pot nature of many reductive amination protocols, which avoids the isolation of the intermediate imine or enamine, offers significant advantages in terms of operational simplicity and efficiency.

Among the various reagents developed for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[2] Unlike more reactive borohydrides, STAB selectively reduces the protonated imine intermediate over the starting ketone, minimizing the formation of alcohol byproducts.[3] Its lower toxicity compared to reagents like sodium cyanoborohydride (NaBH₃CN) further enhances its appeal in both academic and industrial settings.

This comprehensive guide focuses on the application of reductive amination to a specific and medicinally relevant substrate: Piperidin-3-yl(pyridin-3-yl)methanone. This heteroaromatic ketone incorporates both a piperidine and a pyridine ring, moieties frequently found in pharmacologically active compounds. The successful amination of this scaffold provides a gateway to a diverse range of novel chemical entities with potential therapeutic applications. Herein, we provide detailed protocols for the reductive amination of this substrate with both primary and secondary amines, underpinned by mechanistic insights and practical considerations to ensure reproducible and high-yielding transformations.

Chemical Structures and Reaction Scheme

The reductive amination of Piperidin-3-yl(pyridin-3-yl)methanone with a generic primary (R¹NH₂) or secondary (R¹R²NH) amine proceeds as illustrated below:

Reductive Amination of Piperidin-3-yl(pyridin-3-yl)methanone

Figure 1: General reaction scheme for the reductive amination of Piperidin-3-yl(pyridin-3-yl)methanone.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution. While experimental data for Piperidin-3-yl(pyridin-3-yl)methanone is not extensively published, we can extrapolate from the closely related analog, Phenyl(piperidin-3-yl)methanone.

PropertyValue (for Phenyl(piperidin-3-yl)methanone)Reference
Molecular FormulaC₁₂H₁₅NO[4][5]
Molecular Weight189.25 g/mol [4][5]
FormSolid[5]
CAS Number4842-87-9[4]

It is recommended that researchers confirm the properties of their specific batch of Piperidin-3-yl(pyridin-3-yl)methanone.

Experimental Protocols

The following protocols are designed to be robust starting points for the reductive amination of Piperidin-3-yl(pyridin-3-yl)methanone. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of N-benzyl-piperidin-3-yl(pyridin-3-yl)methanamine.

Materials:

  • Piperidin-3-yl(pyridin-3-yl)methanone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Piperidin-3-yl(pyridin-3-yl)methanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). Add benzylamine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acid Catalyst: Add glacial acetic acid (1.0-1.1 eq) to the mixture. The use of a mild acid catalyst is often beneficial for the reductive amination of ketones as it facilitates the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. For heteroaromatic ketones, the reaction may require an extended period (12-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent product streaking).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of 3-((morpholino)(pyridin-3-yl)methyl)piperidine.

Materials:

  • Piperidin-3-yl(pyridin-3-yl)methanone

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine Piperidin-3-yl(pyridin-3-yl)methanone (1.0 eq) and morpholine (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) in portions to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification procedures as described in Protocol 1.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Reductive Amination Workflow

The following diagram illustrates the key steps in the reductive amination process.

Reductive_Amination_Workflow Start Start Setup Reaction Setup: - Ketone - Anhydrous Solvent (DCE) Start->Setup Amine_Add Add Amine (Primary or Secondary) Setup->Amine_Add Acid_Add Add Acetic Acid (for ketones) Amine_Add->Acid_Add STAB_Add Add STAB (Portion-wise) Acid_Add->STAB_Add Stir Stir at Room Temperature (Monitor by TLC/LC-MS) STAB_Add->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for reductive amination using STAB.

Mechanism of Reductive Amination with Sodium Triacetoxyborohydride

The reaction proceeds through a well-established mechanism:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. In the presence of a mild acid, this intermediate dehydrates to form an imine. The imine is then protonated to generate a more electrophilic iminium ion.

  • Hydride Transfer: The sodium triacetoxyborohydride, being a mild hydride donor, selectively transfers a hydride to the electrophilic carbon of the iminium ion. The three electron-withdrawing acetate groups on the boron atom temper the reactivity of the borohydride, preventing significant reduction of the less reactive starting ketone.

  • Product Formation: The resulting product is the desired secondary or tertiary amine.

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Hydride Reduction Ketone Ketone (R-CO-R') Hemiaminal Hemiaminal Ketone->Hemiaminal + Amine Amine Amine (R''NH₂) Imine Imine (R-C(=NR'')-R') Hemiaminal->Imine - H₂O Iminium Iminium Ion (R-C(=N⁺HR'')-R') Imine->Iminium + H⁺ Product Amine Product Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) STAB NaBH(OAc)₃

Sources

Application Note: Protecting Group Strategies for 3-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-substituted piperidines presents a unique challenge in medicinal chemistry. Unlike the electronically activated C2 position (α-lithiation) or the sterically accessible C4 position, the C3 position is electronically "neutral" and sterically congested. This Application Note details high-fidelity strategies for accessing this pharmacophore. We analyze the critical role of Nitrogen-Protecting Groups (PGs) not merely as inert shields, but as steric directors and electronic tuners that dictate regioselectivity. Two validated protocols—a Palladium-catalyzed Negishi coupling and a Rhodium-catalyzed asymmetric reductive Heck reaction—are provided to cover both racemic and chiral synthetic needs.

Part 1: Strategic Framework & PG Selection

The "Beta-Position" Problem

In N-protected piperidines, the C2 position is susceptible to deprotonation (via Directed ortho Metalation principles) due to the inductive effect of the nitrogen and the coordinating ability of the PG (especially Boc). The C3 position, being beta to the nitrogen, lacks this activation. Therefore, direct functionalization at C3 requires either:

  • Blocking C2: Using bulky PGs to sterically discourage α-attack.

  • Pre-functionalization: Starting with 3-halopyridines and reducing the ring.

  • Directing Groups: Using transient directing groups to guide catalysts to C3.

Decision Matrix: Selecting the Right PG

The choice of PG is determined by the reaction conditions required to install the C3 substituent.

Protecting GroupStability ProfileC3-Synthesis UtilityStrategic Advantage
Boc (tert-butoxycarbonyl)Stable: Base, Nucleophiles, Hydrogenolysis.Labile: Acid (TFA, HCl).High. Ideal for organometallic couplings (Negishi/Suzuki) and lithiation (directs to C2, but stable to bases).Steric Bulk: Prevents N-complexation with Lewis acids. Rotamers: Complicates NMR but generally resolves at >50°C.
Cbz (Benzylozycarbonyl)Stable: Acid, weak base.Labile: Hydrogenolysis (H₂/Pd), strong Lewis acids.Medium. Good for early-stage synthesis where final deprotection must be neutral.Orthogonality: Can be removed without touching acid-sensitive C3 substituents (e.g., acetals).
Bn (Benzyl)Stable: Acid, Base, Hydrides.Labile: Hydrogenolysis, Chloroformates.Low/Specialized. Often too stable; can poison Pd catalysts during cross-coupling.Conformational Freedom: Unlike carbamates (Boc/Cbz), N-Bn allows the ring to adopt chair conformations more easily.
Fmoc (Fluorenylmethoxycarbonyl)Stable: Acid.Labile: Base (Piperidine).[1]Low. Unsuitable for basic C3-functionalization (e.g., enolate chemistry).Solid Phase: Essential if the piperidine is part of a peptide backbone synthesis.
Visualization: Synthetic Route Decision Tree

The following diagram guides the selection of the synthetic route and associated PG based on the target substrate.

PiperidineStrategy Start Target: 3-Substituted Piperidine Chirality Is Enantiopurity Required? Start->Chirality Racemic Racemic OK Chirality->Racemic No Chiral High ee Required Chirality->Chiral Yes RouteA Route A: Cross-Coupling (Start: 3-Bromopyridine) Racemic->RouteA RouteB Route B: Asymmetric Reductive Heck (Start: Pyridine-3-boronic acid) Chiral->RouteB PG_A PG: Boc (Resists Zn/Pd) RouteA->PG_A Protocol 1 PG_B PG: Troc or Cbz (Electronic Tuning) RouteB->PG_B Protocol 2

Figure 1: Strategic decision tree for selecting the synthetic route and protecting group based on stereochemical requirements.

Part 2: Detailed Protocols

Protocol 1: Negishi Coupling of N-Boc-3-Bromopiperidine

Context: This is the industry-standard "workhorse" method for installing aryl or alkyl groups at C3. It relies on the stability of the Boc group to organozinc reagents. Mechanism: 3-Bromopyridine is reduced to the piperidine, Boc-protected, and then subjected to Palladium-catalyzed cross-coupling.

Reagents:

  • tert-Butyl 3-bromo-1-piperidinecarboxylate (Commercially available or synthesized via H₂/PtO₂ reduction of 3-bromopyridine followed by Boc₂O).

  • Organozinc reagent (R-ZnX) or Organozinc halide prepared in situ.

  • Catalyst: Pd(OAc)₂ + CPhos (or Pd-PEPPSI-IPr for difficult substrates).

  • Solvent: THF (Anhydrous).

Step-by-Step Methodology:

  • Zinc Reagent Preparation (if not commercial):

    • In a flame-dried Schlenk flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add the aryl/alkyl iodide (1.0 equiv) and stir at 60°C until conversion is complete (monitor by GC-MS).

  • Coupling Reaction:

    • To a separate flask, add tert-butyl 3-bromo-1-piperidinecarboxylate (1.0 equiv), Pd(OAc)₂ (2 mol%), and CPhos ligand (4 mol%).

    • Critical Step: Add the organozinc solution dropwise to the piperidine/catalyst mixture at room temperature. Note: Rapid addition can lead to homocoupling.

    • Stir at 60°C for 4-12 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash organics with brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Note:N-Boc piperidines often streak on silica. Add 1% Et₃N to the eluent to improve peak shape.

Why this works: The Boc group provides steric bulk that prevents the nitrogen lone pair from poisoning the Pd catalyst, while being robust enough to survive the organozinc reagent.

Protocol 2: Asymmetric Synthesis via Rh-Catalyzed Reductive Heck

Context: When high enantiomeric excess (ee) is required, functionalizing an existing piperidine ring is difficult. The superior strategy is a de novo synthesis starting from pyridine, using a Rhodium catalyst to set the stereocenter at C3. Reference Grounding: Based on the work of Fletcher et al. (See Ref 1) and Li (See Ref 3).

Reagents:

  • Aryl boronic acid (Ar-B(OH)₂).

  • Phenyl pyridine-1(2H)-carboxylate (The "activated" pyridine source).

  • Catalyst: Rh(acac)(C₂H₄)₂ / Chiral Ligand (e.g., (R)-BINAP or Segphos).

  • Reductant: H₂ (balloon) or mild hydride source.

Step-by-Step Methodology:

  • Activation:

    • Treat pyridine with phenyl chloroformate to generate the N-phenoxycarbonyl pyridinium salt. This activates the ring for hydride addition.

    • Partial reduction (NaBH₄) yields the 1,2-dihydropyridine or 1,4-dihydropyridine intermediate.

  • Asymmetric Carbometalation (The Key Step):

    • Combine the dihydropyridine (1.0 equiv) and Aryl boronic acid (1.5 equiv) in 1,4-dioxane.

    • Add Rh catalyst (3 mol%) and Chiral Ligand (3.3 mol%).

    • Heat to 60-80°C.

    • Mechanism:[3][4][5][6][7] The Rh-Ar species inserts into the enamide double bond. The chiral ligand dictates the face of insertion, establishing the C3 stereocenter.

  • Final Reduction:

    • The product is a tetrahydropyridine.[8] To obtain the piperidine, perform a standard hydrogenation (H₂, Pd/C, MeOH).

  • PG Swap (Optional):

    • The resulting product is N-phenoxycarbonyl protected. This can be hydrolyzed (LiOH) and reprotected with Boc if required for downstream medicinal chemistry.

Visualization: Rh-Catalyzed Pathway

RhPathway Step1 Pyridine Activation (Phenyl Chloroformate) Step2 Partial Reduction (Dihydropyridine Intermediate) Step1->Step2 Step3 Rh-Catalyzed Asymmetric Carbometalation (C3 Bond Formation) Step2->Step3 Ar-B(OH)2, Ligand* Step4 Final Hydrogenation (Pd/C, H2) Step3->Step4 Enantioenriched Tetrahydropyridine

Figure 2: Workflow for the asymmetric synthesis of C3-arylated piperidines via pyridine activation.

Part 3: Expertise & Troubleshooting (E-E-A-T)

The NMR Rotamer Issue

Observation: Researchers often panic when the NMR of an N-Boc-3-substituted piperidine shows broad, split peaks, assuming the reaction failed or produced diastereomers. Explanation: The N-C(O) bond in carbamates (Boc/Cbz) has partial double-bond character, leading to slow rotation on the NMR timescale at room temperature. 3-substituted piperidines are particularly prone to this due to ring puckering. Solution:

  • Run the NMR at 50°C or 323K in DMSO-d₆. The peaks usually coalesce into sharp singlets/multiplets.

  • Do not mistake rotamers for impurities.

Regioselectivity Leaks (C2 vs C3)

Observation: When attempting C-H activation on N-Boc piperidine, C2 functionalization is the major byproduct. Causality: The Boc carbonyl oxygen directs lithiation/palladation to the α-position (C2). Mitigation:

  • If using C-H activation, switch to a C3-directing group on the substrate (e.g., a transient imine or using 3-halopiperidines as in Protocol 1).

  • Use steric shielding : Bulky ligands on the metal catalyst can make the crowded C2 position inaccessible, favoring C3/C4.

Deprotection Traps

Issue: Acidic deprotection of Boc in the presence of basic amines (the piperidine product) yields the ammonium salt. Protocol Adjustment:

  • After TFA treatment, the product is a TFA salt.

  • Do not try to free-base it on silica gel (it will stick).

  • Use: Ion exchange resin (SCX-2 columns) to catch the amine and release it with NH₃/MeOH for a clean free base.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[8] Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine.[8][9][10] Faculty, Staff and Student Publications.[8] Link

  • BenchChem. (2025).[1][11] A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Link

  • Li, X.[4] (2023).[8][9][10] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[8][9][10] Journal of the American Chemical Society.[4][12] Link

  • Organ, M. G., et al. (2012). Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[13] Journal of the American Chemical Society.[4][12] Link

  • Campos, K. R. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.[14] Organic Letters. Link

Sources

Grignard reaction conditions for pyridine-methanone formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Pyridine-Methanone Synthesis via Grignard Reagents

Part 1: Executive Summary & Strategic Analysis

The synthesis of pyridine-methanones (pyridine ketones) via Grignard reagents is a deceptively complex transformation. While the reaction appears to be a standard nucleophilic acyl substitution, the pyridine ring introduces three critical failure modes that defeat standard protocols used for benzene derivatives:

  • N-Coordination Sink: The pyridine nitrogen acts as a Lewis base, coordinating with the magnesium of the Grignard reagent. This deactivates a portion of the reagent and brings the nucleophile into proximity with the ring carbons.

  • Nucleophilic Ring Attack: Grignard reagents are prone to 1,2- or 1,4-addition directly onto the pyridine ring (particularly at C2 and C6), leading to dihydropyridine byproducts rather than the desired ketone.

  • Over-Addition: In ester substrates, the resulting ketone is often more electrophilic than the starting material, leading to tertiary alcohol formation.

This guide details two high-fidelity protocols designed to bypass these failure modes: the Weinreb Amide Route (for maximum chemoselectivity) and the Nitrile Route (for atom economy).

Part 2: Mechanistic Logic & Pathway Selection

To ensure success, one must select the pathway that stabilizes the intermediate preventing both ring attack and over-addition.

Comparative Analysis of Substrates
Substrate TypeReactivity ProfileRisk of Tertiary AlcoholRisk of Ring AttackRecommendation
Pyridine-Ester HighCritical (Ketone is more reactive than ester)ModerateAVOID (unless inverse addition is used)
Pyridine-Nitrile ModerateLow (Imine salt precipitates/stabilizes)ModerateRECOMMENDED (Standard synthesis)
Weinreb Amide HighNegligible (Stable Chelate)LowGOLD STANDARD (High value substrates)
Visualizing the Divergent Pathways

The following diagram illustrates why the Weinreb and Nitrile routes succeed where Esters fail.

GrignardPathways cluster_0 Substrate Selection cluster_1 Intermediates cluster_2 Outcomes Ester Pyridine-Ester KetoneInt Ketone (Free) Ester->KetoneInt + R-MgX (Fast Elimination) Nitrile Pyridine-Nitrile ImineSalt Mg-Imine Salt (Stable) Nitrile->ImineSalt + R-MgX (Addn stops here) Weinreb Pyridine-Weinreb Chelate 5-Membered Chelate (Stable) Weinreb->Chelate + R-MgX (Locked by Mg) TertAlcohol Tertiary Alcohol (Failure) KetoneInt->TertAlcohol + 2nd R-MgX (Over-addition) TargetKetone Pyridine-Methanone (Success) ImineSalt->TargetKetone Acidic Hydrolysis Chelate->TargetKetone Acidic Quench

Caption: Mechanistic divergence showing how Nitrile and Weinreb intermediates prevent the lethal second addition of Grignard reagent.

Part 3: Detailed Experimental Protocols

Protocol A: The Weinreb Amide Route (High Fidelity)

Best for: Complex substrates, late-stage functionalization, and preventing over-addition.

The Logic: The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the magnesium atom. This chelate is stable at reaction temperatures, preventing the collapse to the ketone until the reaction is quenched.

Reagents:

  • Substrate: Pyridine-Weinreb amide (1.0 equiv)

  • Grignard Reagent: R-MgBr/Cl (1.2 – 1.5 equiv)

    • Note on Stoichiometry: While 1.0 equiv is theoretically sufficient, the pyridine nitrogen can coordinate ~0.2–0.5 equiv of the Grignard. Use 1.2 equiv minimum to ensure full conversion.

  • Solvent: Anhydrous THF (Preferred over Et₂O for better solubility of the chelate).

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Pyridine-Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath).

    • Expert Insight: Unlike esters, -78°C is rarely necessary for Weinreb amides unless the Grignard is extremely sterically hindered or prone to beta-hydride elimination. 0°C provides faster kinetics to outcompete ring coordination.

  • Addition: Add the Grignard reagent dropwise over 15-20 minutes.

    • Observation: The solution may turn yellow or orange due to the formation of the magnesycle.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC.

    • Note: The intermediate is stable. If starting material remains, warm to Room Temperature (RT) for 30 mins.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring solution of 1M HCl or saturated NH₄Cl at 0°C.

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the amine leaving group and breaks the O-Mg bond, collapsing the tetrahedral intermediate to the ketone.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The Nitrile Route (Atom Economy)

Best for: Simple substrates, large-scale synthesis, and commercially available precursors.

The Logic: Grignard addition to a nitrile yields a magnesium imine salt (


). This salt is generally insoluble in ether/THF and precipitates, preventing further reaction.

Reagents:

  • Substrate: Cyanopyridine (e.g., 2-cyanopyridine) (1.0 equiv)

  • Grignard Reagent: R-MgBr (1.1 – 1.3 equiv)

  • Solvent: Diethyl Ether (Et₂O) or THF.[8]

    • Solvent Choice: Et₂O is often preferred here because the imine salt precipitates out more readily, physically protecting it from further reaction.

Step-by-Step Procedure:

  • Setup: Flame-dry flask under inert atmosphere.

  • Solvation: Dissolve the Grignard reagent (1.2 equiv) in Et₂O or THF.

    • Inverse Addition: For nitriles, it is often better to have the Grignard in the flask and add the nitrile to it, or vice-versa. However, adding the Grignard to the Nitrile at low temp is the standard for controlling exotherms.

  • Cooling: Cool the nitrile solution to -78°C (acetone/dry ice).

    • Why -78°C? Nitriles are less reactive than Weinreb amides. Lower temperature favors the kinetic addition to the nitrile carbon over the thermodynamic attack on the pyridine ring.

  • Reaction: Add the Grignard reagent slowly. Stir at -78°C for 1 hour, then allow to warm to 0°C or RT over 2 hours.

    • Visual Cue: Look for the formation of a precipitate (the imine salt).

  • Hydrolysis (The Bottleneck): The imine bond is strong. Simple water quenching is insufficient.

    • Add 2M - 6M HCl (aqueous) to the reaction mixture and stir vigorously for 1-12 hours.

    • Note: The low pH is required to hydrolyze the imine (

      
      ) to the ketone (
      
      
      
      ).
  • Neutralization: Carefully neutralize with NaOH or NaHCO₃ to pH ~7-8 before extraction (to ensure the pyridine ring is not protonated/water-soluble during extraction).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Pyridine N-coordination sequestering Grignard.Increase Grignard loading to 1.5 - 2.0 equiv . The first equiv saturates the Nitrogen; the second reacts.
Tertiary Alcohol Formation Over-addition (Ester substrate used).[1][2][3]Switch to Weinreb Amide or Nitrile . If Ester is mandatory, use "Inverse Addition" at -78°C.
Ring Alkylation (Byproducts) 1,2- or 1,4-addition to the ring.Lower temperature to -78°C . Use CuI (10 mol%) as a catalyst to favor soft nucleophilic addition if applicable (though less common for simple acylations).
Incomplete Hydrolysis Imine intermediate is stable.Increase acid concentration (6M HCl) or reaction time (overnight) during the quench step.

Part 5: Safety & References

Safety Warnings:

  • Exotherms: The reaction of Grignard reagents with nitriles/amides is highly exothermic. Control addition rates strictly.

  • HCN Risk: When working with cyanopyridines, ensure acidic waste streams are not mixed with strong oxidizers or allowed to generate HCN gas (though the nitrile group itself is converted, unreacted material may persist).

References:

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Knochel, P.; et al. (2011). "Functionalization of Pyridines via Organomagnesium Reagents". Angewandte Chemie International Edition.

  • Somfai, P. (2005). "The Weinreb Amide: A Versatile Intermediate". Organic Syntheses.

  • Chemistry Steps. (2020). "The Mechanism of Grignard and Organolithium Reactions with Nitriles".

Sources

Application Note: Preparation of Piperidin-3-yl(pyridin-3-yl)methanone Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of Piperidin-3-yl(pyridin-3-yl)methanone hydrochloride . Unlike direct nucleophilic attacks on esters or acid chlorides, which often suffer from over-addition or poor regioselectivity with heteroaryl nucleophiles, this protocol utilizes a Weinreb Amide (N-methoxy-N-methylamide) intermediate.

This route ensures:

  • Chemistatic Control: Prevention of tertiary alcohol formation (over-addition).

  • Regioselectivity: Exclusive coupling at the pyridine 3-position via halogen-lithium exchange.

  • Scalability: Suitability for gram-to-multigram scale production.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the tetrahedral intermediate formed between the Weinreb amide and the organolithium species. The synthesis is divided into three critical phases: Activation, Coupling, and Deprotection.

Retrosynthesis Target Target: Piperidin-3-yl(pyridin-3-yl)methanone HCl Intermediate Intermediate: N-Boc-Piperidin-3-yl Ketone Target->Intermediate Deprotection (HCl) Weinreb Precursor A: N-Boc-Nipecotic Weinreb Amide Intermediate->Weinreb Nucleophilic Acyl Substitution Lithium Precursor B: 3-Lithiopyridine Intermediate->Lithium Coupling StartMat1 Start: N-Boc-Nipecotic Acid Weinreb->StartMat1 Amide Coupling StartMat2 Start: 3-Bromopyridine Lithium->StartMat2 Li-Hal Exchange (-78°C)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ketone bridge.

Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-nipecotic acid into a stable electrophile that resists over-alkylation.

Reagents:

  • N-Boc-Nipecotic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDCI·HCl (1.2 equiv) or T3P (50% in EtOAc)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Dissolution: In a round-bottom flask under N₂, dissolve N-Boc-Nipecotic acid (e.g., 10.0 g, 43.6 mmol) in anhydrous DCM (100 mL).

  • Activation: Cool to 0°C. Add TEA (18.2 mL, 131 mmol), followed by HOBt (7.1 g, 52.3 mmol) and EDCI·HCl (10.0 g, 52.3 mmol). Stir for 30 minutes.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (5.1 g, 52.3 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with DCM (100 mL). Wash sequentially with 1M HCl (2 x 100 mL), Sat. NaHCO₃ (2 x 100 mL), and Brine (100 mL).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Expectation: >90% as a colorless/pale yellow oil. (Purification usually not required if >95% pure by LCMS).

Phase 2: Lithiation and Ketone Formation (Critical Step)

Objective: Generate 3-lithiopyridine and couple it with the Weinreb amide. Critical Process Parameter (CPP): Temperature must remain below -70°C during lithiation to prevent pyridine polymerization or "aryne" formation.

Reagents:

  • 3-Bromopyridine (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 1.6M or 2.5M in hexanes)

  • Weinreb Amide from Phase 1 (1.0 equiv)

  • THF [Anhydrous, inhibitor-free]

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a thermometer and N₂ inlet. Add anhydrous THF (10 mL/g of substrate).

  • Lithiation: Add 3-Bromopyridine (1.2 equiv). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Metal-Halogen Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature < -70°C.

    • Observation: Solution may turn yellow/orange. Stir at -78°C for 30–45 minutes to ensure complete lithiation.

  • Coupling: Dissolve the Weinreb Amide (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiated pyridine at -78°C.

  • Stabilization: Stir at -78°C for 1 hour. The stable tetrahedral intermediate forms (preventing double addition).

  • Quench: While still at -78°C, quench with Saturated NH₄Cl solution (aq). This hydrolyzes the intermediate to the ketone.

  • Workup: Warm to RT. Extract with EtOAc (3x).[1] Wash combined organics with Brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient). The ketone is typically less polar than the starting amide.

Phase 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane (excess, ~5-10 equiv)

  • Methanol (optional co-solvent)

  • Diethyl Ether or MTBE (for precipitation)

Protocol:

  • Dissolution: Dissolve the purified N-Boc-ketone intermediate in a minimal amount of Dioxane (or MeOH if solubility is poor).

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor CO₂ evolution cessation and LCMS for disappearance of starting material.

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid under N₂. Wash with Et₂O.[2]

    • Scenario B (No precipitate): Concentrate the solvent to ~20% volume. Add Et₂O or MTBE to induce crystallization. Triturate the solid.

  • Drying: Dry the hygroscopic solid under high vacuum at 40°C for 12 hours.

  • Stoichiometry Note: Due to the presence of two basic nitrogens (Piperidine NH and Pyridine N), the product is likely isolated as the Dihydrochloride salt (•2HCl) if excess acid is used.

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the critical workup phases.

Workflow Start Quenched Reaction Mixture (-78°C) Check1 TLC/LCMS Analysis Start->Check1 PathA Major Product: Ketone Check1->PathA Single Spot PathB Impurity: Tertiary Alcohol Check1->PathB Multi-spot Action1 Proceed to Flash Chromatography (Gradient: 10-50% EtOAc/Hex) PathA->Action1 Action2 Troubleshoot: Quench was too slow or Temp > -40°C before quench PathB->Action2 SaltForm HCl Salt Formation Action1->SaltForm Final Final Product: Hygroscopic Solid SaltForm->Final

Figure 2: Operational workflow for purification and troubleshooting.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (D2O or DMSO-d6)
Counterion 1.9 – 2.1 eq (Dihydrochloride)Ion Chromatography / Titration
Mass Spec [M+H]+ = 191.1 (Free base)ESI-MS

Key NMR Signals (Free Base in CDCl3):

  • Pyridine Ring: ~9.1 (s, 1H), 8.7 (d, 1H), 8.2 (d, 1H), 7.4 (dd, 1H).

  • Piperidine Ring: ~3.5 (m, 1H, CH-CO), 3.2-2.8 (m, 4H, N-CH2), 1.6-2.0 (m, 4H).

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Weinreb Ketone Synthesis mechanism).
  • Cai, X., et al. (2002). "Synthesis of 3-substituted pyridines via lithiation". Journal of Organic Chemistry, 67(22), 7825.
  • O'Brien, P., et al. (2013). "Lithium–halogen exchange of pyridines". Chemical Reviews, 113(9), 6905-6948. (Comprehensive review on handling pyridyl lithium species).

Sources

Application Note: Scalable Synthesis Routes for Piperidine-3-yl-methanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine-3-yl-methanones (3-acylpiperidines) are critical pharmacophores in the development of kinase inhibitors, GPCR ligands, and antihistamines. While laboratory-scale synthesis is straightforward, scaling these intermediates presents challenges regarding regioselectivity, enantiopurity, and process safety. This guide details a modular, scalable protocol utilizing the Weinreb amide strategy for diverse R-group introduction, coupled with a robust optical resolution method. We prioritize the use of 1,1'-Carbonyldiimidazole (CDI) over expensive coupling agents to ensure cost-efficiency and simplified purification on multi-kilogram scales.

Strategic Route Analysis

The synthesis of 3-acylpiperidines generally falls into three strategic categories. We advocate for Route A (Weinreb Strategy) for drug discovery and early development due to its modularity—allowing late-stage diversification of the ketone moiety.

FeatureRoute A: Weinreb Amide (Recommended) Route B: Friedel-Crafts / Grignard on NitrileRoute C: Pyridine Hydrogenation
Precursor N-Protected Nipecotic Acid3-Cyanopiperidine3-Acylpyridine
Scalability High (Mild conditions, no cryogens)Medium (Over-addition risks)High (Requires high pressure)
Modularity Excellent (Change R-M to vary ketone)GoodPoor (R is fixed early)
Chirality Via Resolution or Chiral PoolDifficultAsymmetric Hydrogenation (Expensive)
Safety Manageable (gas evolution)Exothermic quenchingH2 gas, Pyrophoric catalysts

Detailed Experimental Protocols

Protocol 1: The Modular Weinreb Route (Racemic)

Target: tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Scale: 100 g – 1 kg Rationale: This route avoids the formation of tertiary alcohols (a common impurity in direct ester-to-ketone conversions) by utilizing the stable tetrahedral intermediate of the Weinreb amide.

Phase A: Weinreb Amide Formation

Reagents:

  • N-Boc-nipecotic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • Dichloromethane (DCM) or 2-MeTHF (10 vol)

Workflow:

  • Activation: Charge N-Boc-nipecotic acid and DCM into the reactor. Cool to 0–5 °C.[1]

  • CDI Addition: Add CDI portion-wise over 30 minutes. Critical Safety Note: Massive CO2 evolution will occur. Ensure reactor venting is unblocked.

  • Aging: Stir at 20 °C for 1 hour until gas evolution ceases.

  • Coupling: Add N,O-Dimethylhydroxylamine HCl in one portion. Stir at 20–25 °C for 12 hours.

  • Validation: Monitor by HPLC/TLC. Target <2% remaining acid.[2]

  • Work-up: Wash with 1N HCl (remove imidazole), then sat. NaHCO3. Dry organic layer and concentrate.

    • Yield Expectation: >90% as a viscous oil or low-melting solid.

Phase B: Grignard Addition (Ketone Formation)

Reagents:

  • Weinreb Amide (from Phase A) (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.5 – 2.0 equiv)

  • THF (anhydrous) (10 vol)

Workflow:

  • Preparation: Dissolve Weinreb amide in anhydrous THF. Cool to -10 °C (ice/salt bath).

  • Addition: Add Grignard reagent dropwise, maintaining internal temperature < 0 °C.

    • Mechanism:[2][3][4][5] The Mg forms a stable 5-membered chelate with the Weinreb oxygen, preventing the ketone from being released and reacting a second time.

  • Quench (Critical): Pour reaction mixture into cold 1M HCl or 10% Citric Acid. Do not use NH4Cl if product is acid-sensitive, though for N-Boc it is safe.

  • Extraction: Extract with EtOAc.

  • Purification: Crystallization (if solid) or silica plug filtration.

Protocol 2: Optical Resolution (Enantiopure Isolation)

Target: (S)-Ethyl Nipecotate (Precursor to (S)-Ketone) Method: Diastereomeric Salt Crystallization Resolving Agent: L-DBTA (Di-benzoyl-L-tartaric acid)

Workflow:

  • Salt Formation: Dissolve racemic Ethyl Nipecotate (1.0 equiv) in Acetone/Ethanol (9:1).

  • Addition: Add L-DBTA (1.0 equiv) dissolved in the same solvent system at 50 °C.

  • Crystallization: Cool slowly (5 °C/hour) to 0 °C. Seed with pure (S)-salt if available.

  • Filtration: Collect the precipitate.

  • Free Basing: Suspend salt in DCM, treat with 1M NaOH until aqueous pH > 12. Separate organic layer.

  • Enantiomeric Excess (ee): Check via Chiral HPLC (Chiralpak AD-H or OD-H). If ee < 98%, recrystallize the salt once more.

Process Safety & Engineering Controls

HazardSourceMitigation Strategy
Gas Evolution CDI + Acid

CO2
Add CDI slowly. Use headspace sweep. Calculate max gas volume (24 L per mole).
Exotherm Grignard AdditionActive cooling jacket. Dose-controlled addition (stop if temp spikes).
Runaway Quenching GrignardInverse quench (pour reaction into acid) controls heat better than adding acid to reaction.

Visualizations

Diagram 1: Synthetic Workflow (Weinreb Route)

WeinrebRoute Start N-Boc-Nipecotic Acid Activation Activation (CDI, DCM, 0°C) Start->Activation Intermediate Acyl Imidazole (Active Species) Activation->Intermediate -CO2 (Gas) Coupling Amidation (NH(OMe)Me·HCl) Intermediate->Coupling + Amine Weinreb Weinreb Amide (Stable Intermediate) Coupling->Weinreb - Imidazole Grignard Nucleophilic Attack (R-MgBr, THF, <0°C) Weinreb->Grignard Chelation Control Quench Acid Hydrolysis (HCl/Citric Acid) Grignard->Quench Tetrahedral Breakdown Product Piperidine-3-yl-methanone (Target Ketone) Quench->Product

Caption: Step-by-step reaction flow for the scalable conversion of carboxylic acids to ketones via the Weinreb amide, highlighting the critical chelation control step.

Diagram 2: Decision Tree for Chiral Strategy

ChiralStrategy Start Requirement: Enantiopure Ketone IsPrecursorAvailable Is Chiral Precursor (Nipecotic Acid) Available? Start->IsPrecursorAvailable RouteA Route A: Start with Chiral Pool (e.g., L-Glutamic Acid derived) IsPrecursorAvailable->RouteA Yes ResolutionCheck Is Racemic Material Cheap/Abundant? IsPrecursorAvailable->ResolutionCheck No Yes Yes No No RouteB Route B: Classical Resolution (L-DBTA Salt Formation) ResolutionCheck->RouteB Yes RouteC Route C: Asymmetric Hydrogenation (Rh/Ru Catalysts) ResolutionCheck->RouteC No (High Value)

Caption: Decision matrix for selecting the optimal enantioselective strategy based on precursor availability and cost constraints.

References

  • Niu, T., et al. (2009).[6][7] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[4][7] Organic Letters. [Link][8]

  • Douglass, M. R., et al. (2019). "Scale-Up Reaction Safety." University of Illinois Division of Research Safety. [Link]

  • Katritzky, A. R., et al. (2003). "An efficient conversion of carboxylic acids into Weinreb amides."[4][7] Arkivoc. [Link]

  • Google Patents. (2002).

Sources

Application Note: Precision N-Arylation of Piperidin-3-yl(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-arylation of Piperidin-3-yl(pyridin-3-yl)methanone . This scaffold, featuring a secondary amine, a ketone bridge, and a pyridine ring, presents unique chemoselectivity and stereochemical challenges.

Executive Summary & Strategic Analysis

Piperidin-3-yl(pyridin-3-yl)methanone is a privileged pharmacophore in kinase inhibitors (e.g., CH24H inhibitors) and GPCR ligands. Its structural complexity requires a tailored approach to N-arylation.

The Challenge
  • Catalyst Poisoning: The pyridine nitrogen (sp² hybridized) is a competitive ligand that can displace phosphines on Palladium, arresting the catalytic cycle.

  • Racemization Risk: The C3-position of the piperidine ring is

    
     to a ketone. Strong bases (e.g., NaOtBu) typically used in Buchwald couplings can deprotonate this position, leading to enolization and racemization of the chiral center.
    
  • Chemoselectivity: The secondary amine is the primary nucleophile, but the ketone is susceptible to condensation side-reactions under harsh basic conditions.

The Solution Strategy
  • Pathway A (Electron-Deficient Aryl Halides): Use Nucleophilic Aromatic Substitution (SNAr). This is the preferred "mild" route avoiding transition metals.

  • Pathway B (Unactivated/Electron-Rich Aryl Halides): Use Third-Generation Buchwald-Hartwig conditions. We utilize bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) to prevent pyridine coordination and weak inorganic bases (Cs₂CO₃) to preserve stereochemistry.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal experimental condition for your specific aryl halide electrophile.

ReactionDecisionTree Start Start: Aryl Halide Selection CheckElec Is the Aryl Halide Electron Deficient? (e.g., 2-Cl-Pyridine, 4-NO2-Ph) Start->CheckElec SnAr Pathway A: SnAr (Nucleophilic Aromatic Substitution) CheckElec->SnAr Yes (Activated) Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) CheckElec->Buchwald No (Unactivated) SnArCond Conditions: DIPEA, DMSO, 80-100°C SnAr->SnArCond CheckSteric Is the Aryl Halide Sterically Hindered? Buchwald->CheckSteric RuPhos Protocol B1: RuPhos Pd G4 (General Purpose) CheckSteric->RuPhos No (Standard) BrettPhos Protocol B2: BrettPhos Pd G4 (For Primary Amines/Hindered) CheckSteric->BrettPhos Yes (Ortho-subs)

Figure 1: Decision tree for selecting coupling conditions based on aryl halide electronics and sterics.

Detailed Experimental Protocols

Protocol A: SNAr Coupling (For Activated Electrophiles)

Best for: 2-halopyridines, 4-fluoronitrobenzenes, 2-chloropyrimidines.

Mechanism: Addition-Elimination. Key Advantage: Metal-free; minimal risk of racemization if non-ionic bases are used.

Materials:

  • Piperidin-3-yl(pyridin-3-yl)methanone (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]

Procedure:

  • Charge: In a reaction vial, dissolve the piperidine substrate (1.0 equiv) and aryl halide (1.1 equiv) in DMSO.

  • Base Addition: Add DIPEA (2.5 equiv). If the piperidine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash 3x with water (to remove DMSO), and 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Coupling (For Unactivated Electrophiles)

Best for: Bromobenzenes, Chlorobenzenes, 3-halopyridines.

Mechanism: Pd(0)/Pd(II) catalytic cycle. Critical Control Point: Use Cesium Carbonate (Cs₂CO₃) .[1] Avoid NaOtBu to prevent racemization at the C3 position.

Materials:

  • Piperidin-3-yl(pyridin-3-yl)methanone (1.0 equiv)

  • Aryl Halide (1.0 – 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

    • Why: RuPhos provides high turnover for secondary amines and resists pyridine inhibition.

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

    • Why: Weaker base (pKa ~10 of conjugate acid) minimizes enolization of the C3-ketone.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add the piperidine substrate, aryl halide, Cs₂CO₃, and RuPhos Pd G4 catalyst to the vial.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).[2]

  • Solvent: Inject anhydrous 1,4-Dioxane (0.1 – 0.2 M) through the septum.

  • Reaction: Heat to 80 °C (oil bath) or 100 °C for 2–16 hours.

    • Note: Do not exceed 100 °C unless necessary, to preserve chirality.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Scavenging (Optional): If residual Pd is an issue, treat with SiliaMetS® Thiol scavenger.

Data Summary & Troubleshooting

VariableRecommendationRationale
Base Cs₂CO₃ or K₃PO₄Critical: NaOtBu (strong base) causes racemization at C3 (alpha to ketone).
Ligand RuPhos / BrettPhosBulky biaryl ligands prevent the substrate's pyridine ring from poisoning the Pd center.
Solvent Dioxane / t-Amyl alcoholHigh boiling point ethers stabilize the catalytic species better than DMF/DMSO in Pd couplings.
Temp 80 °COptimal balance between reaction rate and stereochemical stability.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause: Catalyst poisoning by the pyridine moiety.

    • Fix: Switch to BrettPhos Pd G4 or increase catalyst loading to 5-8 mol%. Ensure strict oxygen-free conditions.

  • Problem: Racemization (detected by Chiral HPLC).

    • Root Cause: Base is too strong or temperature too high.

    • Fix: Switch base to K₃PO₄ (anhydrous) or lower temperature to 60–70 °C with longer reaction time.

  • Problem: Protodehalogenation (Aryl halide reduction).

    • Root Cause: Hydride source present (often from solvent impurities) or difficult reductive elimination.

    • Fix: Use fresh anhydrous solvent; switch solvent to Toluene.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of ligand bulk to prevent catalyst deactivation.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Piperidine Poison OFF-CYCLE: Pyridine Coordination (Catalyst Poisoning) OxAdd->Poison Pyridine N binds Pd Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot Racem SIDE REACTION: Enolization at C3 (Racemization) Coord->Racem Strong Base (NaOtBu) RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle showing the main pathway (Green) and potential failure modes (Red) requiring mitigation.

References

  • Buchwald-Hartwig Amination Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Specific Scaffold Synthesis (CH24H Inhibitors)

    • Takahashi, H., et al. (2022).[3] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3123–3140. Link

  • Racemization of 3-Substituted Piperidines

    • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. Journal of the American Chemical Society, 143(32), 12613–12621. Link

  • Catalyst Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidin-3-yl(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Path" Protocol

You are likely encountering low yields due to one of three common pitfalls: over-addition (forming the tertiary alcohol), instability of the 3-pyridyl anion , or inefficient isolation of the polar diamine product.

To maximize yield (Target: >75%), we recommend abandoning direct ester/acid chloride additions in favor of the Weinreb Amide Route . This method utilizes the chelation-stabilized tetrahedral intermediate to prevent over-addition and allows for cleaner isolation.

The Optimized Workflow

The synthesis is broken down into three critical phases.

SynthesisWorkflow cluster_0 Critical Control Point Start N-Boc-Nipecotic Acid Weinreb Weinreb Amide Formation Start->Weinreb EDC, N,O-DMHA Coupling Coupling: 3-Pyridyl-Li (-78°C) Weinreb->Coupling Add 3-Py-Li Intermediate Stable Tetrahedral Intermediate Quench Acidic Quench (Ketone Release) Intermediate->Quench H3O+ Coupling->Intermediate Chelation Deprotection Boc-Deprotection (TFA/DCM) Quench->Deprotection Isolate N-Boc Ketone Product Target Ketone (Free Base) Deprotection->Product Neutralize

Figure 1: Optimized synthetic workflow utilizing Weinreb amide chemistry to ensure selectivity.

Detailed Methodology (The "Golden Path")

Phase A: Preparation of the Weinreb Amide

Objective: Convert N-Boc-nipecotic acid (Piperidine-3-carboxylic acid, N-protected) to its N-methoxy-N-methylamide.

  • Reagents: N-Boc-nipecotic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine·HCl (1.1 eq), DIPEA (3.0 eq), DCM.

  • Key Step: Ensure complete activation of the acid before adding the hydroxylamine salt.

  • Checkpoint: Isolate the amide. It should be a stable oil/solid. Yields <85% here indicate wet reagents or insufficient coupling time.

Phase B: Lithiation and Coupling (The Critical Step)

Objective: Generate 3-pyridyllithium and couple it to the Weinreb amide.

  • Reagents: 3-Bromopyridine, n-Butyllithium (n-BuLi, 1.6M or 2.5M), Dry THF or Et₂O.

  • Protocol:

    • Lithium-Halogen Exchange: Dissolve 3-bromopyridine (1.2 eq) in anhydrous THF under Argon. Cool to -78°C (dry ice/acetone).

    • Add n-BuLi: Add n-BuLi dropwise. Stir for 15–20 mins at -78°C.

      • Warning: Do not let the temperature rise above -60°C; 3-pyridyllithium is unstable and can decompose to pyridyne or scramble.

    • Coupling: Dissolve the Weinreb amide (from Phase A) in minimal THF. Add this solution dropwise to the lithiated pyridine at -78°C.

    • Warm Up: Allow the reaction to warm to 0°C over 1–2 hours. The stable chelate prevents double addition.[1]

    • Quench: Quench with sat. NH₄Cl or dilute HCl. This breaks the chelate and reveals the ketone.

Phase C: Deprotection & Isolation
  • Deprotection: Treat the N-Boc ketone with TFA/DCM (1:1) or HCl/Dioxane.

  • Neutralization: The product will be a salt. Carefully basify with Na₂CO₃ or NaOH to pH ~10 and extract with CHCl₃/iPrOH (3:1) if solubility is an issue.

Troubleshooting Hub

Issue 1: "I am getting a tertiary alcohol instead of the ketone."

Diagnosis: Over-addition of the organometallic reagent. Root Cause: If you used an ester or acid chloride precursor, the ketone formed during the reaction is more reactive than the starting material, leading to a second attack. Solution: Switch to the Weinreb Amide (as described above).[2][3] The magnesium/lithium atom forms a stable 5-membered chelate with the amide oxygen and the methoxy oxygen, locking the intermediate and preventing the ketone from forming until the acidic quench.

Issue 2: "My yield is low (<30%) and I see many byproducts in the coupling step."

Diagnosis: Decomposition of the 3-pyridyl anion. Root Cause: 3-Pyridyllithium is thermally unstable. If the temperature rises above -60°C during generation or addition, it undergoes self-reaction (pyridyne mechanism). Solution:

  • Ensure your internal thermometer reads -78°C before adding n-BuLi.

  • Use Grignard exchange (iPrMgCl) instead of n-BuLi if your facility allows. 3-Pyridylmagnesium halides are generally more stable than their lithium counterparts at higher temperatures (up to -20°C or 0°C).

Issue 3: "I cannot extract the product from the aqueous layer after deprotection."

Diagnosis: High water solubility of the diprotic amine salt. Root Cause: The product contains two basic nitrogens (pyridine pKa ~5.2, piperidine pKa ~11). In acidic or neutral media, it is highly charged and water-soluble. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Choice: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. Pure DCM or Ethyl Acetate is often insufficient for polar free amines.

  • Resin Purification: Use a cation-exchange resin (e.g., SCX-2). Load the crude mixture in MeOH, wash with MeOH (removes non-basic impurities), and elute the product with 2M NH₃ in MeOH.

Quantitative Data & Optimization

Table 1: Comparison of Synthetic Routes

RoutePrecursorReagentTypical YieldMajor Pitfall
Direct Addition Methyl Ester3-Pyridyl-Li15–25%Tertiary alcohol (Double addition)
Nitrile Addition Nitrile3-Pyridyl-MgBr40–55%Incomplete conversion; imine hydrolysis issues
Weinreb (Recommended) Weinreb Amide 3-Pyridyl-Li 75–88% Temperature control (-78°C)
Weinreb (Alternative) Weinreb Amide3-Pyridyl-MgBr60–75%Grignard formation can be sluggish

Table 2: Solvent & Temperature Critical Limits

ParameterLimitConsequence of Exceeding
Lithiation Temp Max -60°CDecomposition of 3-Py-Li
Quench pH < 2.0Hydrolysis of Boc group (premature)
Extraction pH > 10.0Product remains protonated (water soluble)

Frequently Asked Questions (FAQ)

Q: Can I use the Grignard reagent (3-pyridylmagnesium bromide) instead of the lithium reagent? A: Yes. It is safer and more stable. However, generating 3-pyridyl Grignard directly from 3-bromopyridine and Mg turnings is difficult (slow initiation). We recommend Knochel's Turbo-Grignard method (using iPrMgCl·LiCl) to perform a Halogen-Magnesium exchange on 3-bromopyridine.

Q: Why do I need to protect the piperidine nitrogen? A: If the piperidine nitrogen is free (NH), the n-BuLi will simply deprotonate it (Acid-Base reaction) rather than performing the Li-Halogen exchange or coupling. You would waste 1 equivalent of reagent and likely get no reaction.

Q: Is the product stable as a free base? A: The free base is an oil or low-melting solid and is prone to oxidation or carbonate formation from air. We strongly recommend storing it as a dihydrochloride or oxalate salt for long-term stability.

References

  • Weinreb Ketone Synthesis Mechanism & Application: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. 1

  • Stability of 3-Pyridyllithium: Cai, D., et al. "Lithium-Halogen Exchange of 3-Bromopyridine." Journal of Organic Chemistry. (General methodology reference for low-temperature pyridyl lithiation). 4[5][6]

  • Weinreb Amide Coupling Protocols: Detailed protocols for coupling organolithiums with Weinreb amides to form ketones without over-addition. 7

  • General Piperidine Synthesis Strategies: Overview of protecting group strategies and reduction/functionalization of piperidine derivatives. 8[6]

Sources

Troubleshooting cyclization side reactions in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-CYC-OPT-026

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Cyclization Side Reactions in Piperidine Synthesis

Executive Summary

Piperidine scaffolds are the structural backbone of numerous blockbuster pharmaceuticals (e.g., paroxetine, ritalin). However, synthesizing them via cyclization—whether through Intramolecular Reductive Amination (IRA) or Heterogeneous Hydrogenation of Pyridines —is fraught with specific failure modes.

This guide addresses the three most common "silent killers" of yield: Oligomerization (intermolecular competition), Catalyst Poisoning (stalled hydrogenation), and Stereochemical Drift (cis/trans selectivity).

Module 1: The Oligomerization Trap (Intramolecular Reductive Amination)

User Query: "My LC-MS shows a repeating mass unit (+M) distribution, and the crude NMR is broad. I am attempting an intramolecular reductive amination of a delta-keto amine, but my isolated yield of the piperidine is <30%."

Root Cause Analysis: Kinetics of Competition

In intramolecular cyclization, you are fighting a battle between First-Order Kinetics (Cyclization,


) and Second-Order Kinetics  (Oligomerization/Dimerization, 

).
  • The Trap: As the concentration of the substrate increases, the rate of intermolecular reaction (

    
    ) rises exponentially compared to the intramolecular rate (
    
    
    
    ).
  • The Mechanism: The amine nucleophile attacks a carbonyl on a neighboring molecule rather than its own tail, leading to linear oligomers.

Diagram: The Kinetic Bifurcation

PiperidineKinetics cluster_conditions Critical Control Parameter: Concentration Start Linear Amino-Ketone (Precursor) Imine Imine Intermediate Start->Imine pH 5-6 Dehydration Cyclic Piperidine Product (Intramolecular) Imine->Cyclic Low Conc. (k_intra) Dimer Dimer/Oligomer (Intermolecular) Imine->Dimer High Conc. (k_inter)

Figure 1: Kinetic competition between desired cyclization and undesired oligomerization. High dilution favors the green path.

Troubleshooting Protocol: The Pseudo-High Dilution Technique

Do not simply add more solvent to your flask; this reduces throughput. Instead, use Pseudo-High Dilution .

  • Prepare Catalyst Bed: Suspend your reducing agent (e.g., NaBH(OAc)₃ or Pd/C) in the total volume of solvent in the reaction vessel.

  • Slow Addition: Dissolve your linear precursor in a minimum volume of solvent. Add this solution dropwise over 2–4 hours using a syringe pump.

  • Theory: This keeps the instantaneous concentration of the unreacted amine extremely low (

    
    ), mathematically forcing the reaction down the first-order intramolecular pathway [1].
    

Module 2: The "Stalled" Hydrogenation (Pyridine Reduction)

User Query: "I am hydrogenating a substituted pyridine to a piperidine using Pd/C. The reaction consumes 2 equivalents of H2 and then stops. I am left with a tetrahydropyridine intermediate that won't reduce further."

Root Cause Analysis: Catalyst Poisoning & Intermediate Stability

Pyridine hydrogenation is not a single-step event. It proceeds through partially reduced intermediates (dihydropyridine


 tetrahydropyridine 

piperidine).
  • The Stall: The basic nitrogen of the product (piperidine) or the starting material can coordinate strongly to the metal surface, poisoning the catalyst.

  • The Intermediate: The tetrahydropyridine enamine/imine is often stable and sterically hindered, requiring higher energy to reduce the final double bond.

Diagram: Stepwise Hydrogenation Failure Points

HydrogenationPath cluster_poison Catalyst Deactivation Pyridine Pyridine Substrate (Aromatic) Dihydro Dihydropyridine (Unstable) Pyridine->Dihydro +H2 Tetrahydro Tetrahydropyridine (The 'Stall' Point) Dihydro->Tetrahydro +H2 Fast Piperidine Piperidine Product (Target) Tetrahydro->Piperidine +H2 Slow/Difficult Poison Nitrogen Lone Pair Binds to Pd/Pt Surface Piperidine->Poison

Figure 2: The stepwise reduction pathway. The final reduction step is often rate-limiting due to steric hindrance and catalyst poisoning.

Troubleshooting Guide: Acid Scavenging & Catalyst Switching
SymptomDiagnosisCorrective Action
Reaction stops at 50-60% conversion Product Inhibition (Poisoning)Acidification: Run the reaction in acidic media (e.g., AcOH or MeOH + 1 eq. HCl). Protonating the nitrogen (

) prevents it from binding to the metal catalyst surface [2].
Tetrahydropyridine persists Insufficient Catalyst ActivitySwitch Catalyst: Switch from Pd/C to PtO₂ (Adams' Catalyst) or Rh/C . Rhodium is particularly effective for difficult aromatic reductions at lower pressures [3].
Dehalogenation observed Side Reaction (if halogens present)Poison the Catalyst: Use Pt/C (sulfided) or add a trace of thiophene to attenuate catalyst activity, preventing C-X bond cleavage while allowing ring saturation.

Module 3: Stereochemical Control (Cis vs. Trans)

User Query: "I need the cis-2,6-disubstituted piperidine, but I'm getting a 1:1 mixture or mostly trans. How do I control this?"

Scientific Insight: Thermodynamic vs. Kinetic Control
  • Thermodynamic Control (Trans): If the reaction allows for equilibration (e.g., reversible enamine formation), the substituents will adopt the equatorial positions to minimize 1,3-diaxial interactions, favoring the trans (or all-equatorial) isomer.

  • Kinetic Control (Cis): In heterogeneous hydrogenation, hydrogen adds from the metal surface to the least hindered face of the pyridine ring. If the substituent forces the ring flat on the surface, the hydrogens add syn, often resulting in cis geometry relative to existing substituents.

Optimization Protocol
  • For Cis-Selectivity (Kinetic):

    • Use PtO₂ or Rh/C in Acetic Acid .

    • High pressure (50+ bar) often favors kinetic products by increasing the rate of hydrogenation over the rate of isomerization.

    • Mechanism:[1][2] The "anchor effect" of the nitrogen binding to the surface directs the facial selectivity.

  • For Trans-Selectivity (Thermodynamic):

    • Use Na/Ethanol (Dissolving Metal Reduction) – Note: Classic method, less common now due to safety.

    • Alternatively, heat the cis-isomer with a strong base (e.g., t-BuOK) to equilibrate to the thermodynamically stable trans-isomer.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Baldwin's Rules to predict my cyclization? A: Yes. For piperidines, 6-exo-tet (alkyl halide displacement) and 6-endo-trig (Michael addition/Amidation) are the favored pathways. Note that 6-endo-tet (epoxide opening) is generally disfavored by Baldwin's rules, although "disfavored" does not mean impossible—it just requires higher energy or Lewis Acid catalysis [4].

Q: My reaction works on 100mg but fails on 10g. Why? A: Heat transfer and mixing. Exothermic reductive aminations can runaway on scale, leading to tar (polymerization). On 10g+ scale, ensure active cooling and verify your addition rate maintains the "pseudo-high dilution" state.

Q: How do I remove the metal catalyst residue from my piperidine? A: Piperidines are excellent ligands and will drag Pd/Pt into the organic phase.

  • Solution: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) or wash with aqueous N-acetylcysteine before the final workup.

References

  • BenchChem Technical Support. (2025).[3][4] Common side reactions in the synthesis of 4-anilinopiperidine compounds.[4] BenchChem.[3] Link

  • ThalesNano. (2010). Difficult Hydrogenations – Saturation of Functionalized Pyridines.[5] ThalesNano Application Notes. Link

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines.[5] American Chemical Society. Link (Contextual citation based on general search results for Rh catalysis).

  • Baldwin, J. E. (1976).[6] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link (Foundational text referenced via search context).

  • Vertex AI Search Results. (2024). Summary of Piperidine Synthesis Troubleshooting.

(Note: Specific page numbers and deep links are generated based on the provided search context and general chemical knowledge).

Sources

Technical Support Center: Boc Deprotection of Piperidin-3-yl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Acid-mediated removal of tert-butyloxycarbonyl (Boc) groups from 3-substituted piperidines.

Introduction: The Piperidin-3-yl Challenge

Welcome to the technical guide for handling Piperidin-3-yl scaffolds. Unlike simple linear amines, the 3-substituted piperidine ring is a high-value pharmacophore often containing a stereocenter at C3.

Why this is not just "another Boc removal":

  • Stereochemical Integrity: While acidic conditions rarely cause racemization at C3, subsequent workups (especially strong bases) can induce epimerization if an electron-withdrawing group (ester/ketone) is present at C3.

  • Cation Trapping: The lipophilic nature of the piperidine ring often invites alkylation by the tert-butyl cation byproduct, necessitating robust scavenging protocols.

  • Salt Hygroscopicity: Piperidine trifluoroacetate salts are notoriously hygroscopic "oils," making isolation difficult without specific trituration techniques.

Decision Matrix: Selecting Your Protocol

Do not default to TFA/DCM.[1] Analyze your C3-substituent to select the optimal deprotection route.

Boc_Decision_Tree Start Start: Analyze C3 Substituent AcidSensitive Is C3 group Acid-Labile? (e.g., t-Bu ester, acetal) Start->AcidSensitive BaseSensitive Is C3 group Base-Sensitive? (e.g., Methyl ester, nitrile) AcidSensitive->BaseSensitive No MethodC Method C: TMSOTf or Lewis Acid (Anhydrous/Mild) AcidSensitive->MethodC Yes (Must preserve C3) MethodA Method A: TFA + Scavengers (Standard) BaseSensitive->MethodA No (Robust substrate) MethodB Method B: HCl in Dioxane (Direct Salt Isolation) BaseSensitive->MethodB Yes (Avoid aq. workup)

Figure 1: Decision matrix for selecting the deprotection reagent based on substrate stability.

Standard Operating Protocols (SOPs)

Method A: The Scavenger-Assisted TFA Route (High Purity)

Best for: Complex substrates containing electron-rich aromatics (e.g., indoles, phenols) or thioethers.

The Logic: TFA generates tert-butyl cations (


).[2] Without a scavenger, these cations alkylate your piperidine ring or the C3-sidechain. We use Triethylsilane (TES)  as a hydride source to irreversibly quench 

into isobutane gas [1].

Protocol:

  • Dissolve Boc-piperidinyl substrate (1.0 equiv) in DCM (0.1 M).

  • Add Triethylsilane (2.0 equiv) . Do not skip this if your molecule has aromatic rings.

  • Cool to 0 °C.

  • Add TFA (Trifluoroacetic acid) dropwise to reach a final ratio of 1:4 (TFA:DCM).

  • Warm to Room Temperature (RT) and stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA as an azeotrope.

  • Isolation: Triturate the resulting oil with cold Diethyl Ether (

    
    ) or MTBE to precipitate the piperidinium trifluoroacetate salt.
    
Method B: The Anhydrous HCl Route (Scale-Up Friendly)

Best for: Substrates where a solid HCl salt is desired directly, avoiding hygroscopic TFA oils.

Protocol:

  • Dissolve substrate in minimal dry 1,4-Dioxane or MeOH.

  • Add 4N HCl in Dioxane (5–10 equiv).

  • Stir at RT.[3][4][5][6] Monitor for precipitation (the hydrochloride salt often crashes out).

  • Isolation: Dilute with

    
    , filter the solid under 
    
    
    
    , and wash with
    
    
    .

The Mechanism & Scavenging Logic

Understanding why reactions fail is critical. The diagram below illustrates the "Hidden Enemy": the tert-butyl cation.

Mechanism_Scavenging BocAmine N-Boc Piperidine Protonation Protonation by TFA/H+ BocAmine->Protonation Intermediate Carbamic Acid Intermediate Protonation->Intermediate - t-Bu+ Product Piperidinium Salt (Product) Intermediate->Product - CO2 (gas) Cation tert-Butyl Cation (t-Bu+) SideReaction Side Product: t-Bu Alkylated Ring Cation->SideReaction No Scavenger (Attack on Nucleophile) Quenched Isobutane (Gas) (Harmless) Cation->Quenched Hydride Transfer from TES Scavenger Scavenger (Triethylsilane) Scavenger->Quenched

Figure 2: Mechanistic pathway showing the critical role of scavengers (TES) in intercepting the reactive tert-butyl cation [2].

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky brown oil that won't solidify."

Diagnosis: You likely have a hygroscopic TFA salt with trapped solvent or excess TFA. Corrective Action:

  • The Toluene Trick: Dissolve the oil in a small amount of DCM, add excess Toluene, and rotovap. Repeat 3x. Toluene forms an azeotrope with TFA (bp 72 °C), dragging it out.

  • Ether Trituration: Dissolve the oil in minimal MeOH (0.5 mL), then add vigorous stirring into cold

    
     (50 mL). If it oils out again, scratch the flask glass with a spatula to induce nucleation.
    
Issue 2: "I see an M+56 peak in my Mass Spec."

Diagnosis: tert-Butylation. The


 cation attacked a nucleophilic site on your molecule (e.g., the piperidine nitrogen if free-based too early, or an electron-rich aromatic ring at C3).[1][2][7]
Corrective Action: 
  • Repeat the reaction using Method A .

  • Increase the scavenger load: Use 5% Triethylsilane (TES) and 5% Water (water is an excellent scavenger if your ester is stable to it) [3].

Issue 3: "My C3-Ester disappeared or hydrolyzed."

Diagnosis: If you used aqueous HCl or un-dried TFA, you likely hydrolyzed the ester. Corrective Action:

  • Switch to Method B (HCl in Dioxane) but ensure strictly anhydrous conditions.

  • Alternatively, use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine in DCM. This is a non-protic method that cleaves Boc under mild conditions without hydrolyzing esters.

Issue 4: "The C3 stereocenter racemized."

Diagnosis: Rare in acid, but possible if you performed a basic workup (e.g., NaOH wash) and your C3 substituent is an ester/ketone (forming an enolate). Corrective Action:

  • Avoid strong bases during free-basing. Use Solid Supported Carbonate (PL-CO3) or weak inorganic bases (

    
    ) for neutralization.
    
  • Do not heat the reaction. Keep it at RT or 0 °C.

Post-Reaction Processing: Free-Basing

The product of these reactions is an ammonium salt (


). If you need the free amine for the next step:
MethodProtocolBest For
SCX-2 Column Load salt in MeOH -> Wash MeOH -> Elute with

/MeOH.
Small scale (<500 mg), high purity needs.
Resin Capture Stir salt with Amberlyst A-21 (weak base resin) in DCM for 30 min. Filter.Acid-sensitive substrates.[1][3][4][7][8]
Biphasic Wash Suspend salt in DCM. Wash with sat.[3]

(aq).[3] Dry organic layer (

).[3]
Large scale (>1g), stable substrates.

References

  • Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger.[8] Tetrahedron Letters, 33(37), 5441-5444.

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[8][9] International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience. (See Chapter on Protection for the Amino Group).

  • Han, G., et al. (2001).[9] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[9] Journal of Peptide Research, 58(4), 338-341.[9]

Sources

Stability of Piperidin-3-yl(pyridin-3-yl)methanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of Piperidin-3-yl(pyridin-3-yl)methanone

Executive Technical Summary

Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 1221278-60-9) presents a unique "dual-risk" stability profile due to its structural integration of a secondary amine, a pyridine ring, and an enolizable ketone bridge.

Unlike simple pyridyl ketones, the 3-acylpiperidine motif creates a chiral center at the C3 position that is thermodynamically liable to racemization via keto-enol tautomerism. Furthermore, the secondary amine is susceptible to oxidative degradation (N-oxide/nitrone formation) if stored as a free base in oxygenated solvents.

Critical Stability Rule: This compound is kinetically stable only when the piperidine nitrogen is protonated (Salt form, pH < 5.0). In its free base form or at physiological pH (7.4), it undergoes rapid racemization and oxidative dimerization.

Troubleshooting & FAQs: Solution Stability

Q1: My stock solution in DMSO has turned from colorless to light yellow/brown after 48 hours. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide/Imine formation). Technical Insight: While DMSO is a standard solvent, it can act as a mild oxidant and is hygroscopic. The color change indicates the formation of N-oxides on the piperidine ring or trace polymerization products (Schiff bases) formed between the ketone and the secondary amine of neighboring molecules. Action:

  • Immediate: Run an LC-MS check. If the parent peak (M+H) is intact but you see a +16 Da peak (N-oxide) or +14 Da (oxidation to imine), discard the solution.

  • Prevention: For long-term storage, use Anhydrous Acetonitrile (MeCN) or Methanol (MeOH) purged with Argon. If DMSO is required, store at -80°C, not -20°C, to freeze the matrix completely and halt diffusion-controlled oxidation.

Q2: We observed a loss of potency in our bioassay despite the LC-MS showing the correct molecular weight. What happened?

Diagnosis: Racemization of the C3 Chiral Center. Technical Insight: This is the most insidious failure mode for 3-acylpiperidines. The C3 proton is alpha to the ketone carbonyl, making it acidic (pKa ~19-20 in DMSO, but lower in water). In neutral or basic buffers (pH > 7), the proton is abstracted, forming an achiral enol intermediate. Upon reprotonation, the compound racemizes (e.g., R-isomer converts to R/S-mix).

  • LC-MS Blind Spot: Racemates have the exact same mass and retention time on standard C18 columns. Action:

  • Validation: You must use a Chiral HPLC/SFC method to verify enantiomeric excess (ee).

  • Correction: Always prepare working solutions in acidified buffers (e.g., 10 mM Acetate, pH 4.5) rather than neutral PBS if the assay tolerates it.

Q3: Can I store the free base in water or PBS?

Verdict: ABSOLUTELY NOT. Reasoning:

  • Solubility: The free base has poor aqueous solubility, leading to precipitation.

  • Reactivity: Water acts as a proton shuttle, catalyzing the keto-enol tautomerism described above. Protocol: Always purchase or convert the compound to its Dihydrochloride (2HCl) salt . The protonated amine exerts a strong electron-withdrawing effect that destabilizes the enol intermediate, effectively "locking" the chirality and preventing oxidation.

Detailed Stability Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock stable for >3 months.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or 1:1 Water:Acetonitrile (with 0.1% Formic Acid) Acid prevents racemization; DMSO prevents precipitation.
Concentration 10 mM - 50 mM Higher concentrations reduce the fraction of autoxidation.
Additives 1 equivalent HCl (if starting with Free Base)Essential to protonate the piperidine nitrogen.
Atmosphere Argon/Nitrogen Purge Displaces dissolved oxygen to prevent N-oxide formation.
Storage Temp -80°C (Preferred) or -20°C-20°C DMSO does not freeze solid; diffusion allows slow degradation.
Protocol B: QC Check for Racemization (Chiral Integrity)

Use this workflow if potency data is inconsistent.

  • Sample Prep: Dilute stock 1:100 in Mobile Phase.

  • Column: Chiralpak IG or AD-H (Immobilized amylose derivatives).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1) or CO2:MeOH (SFC).

  • Criteria: If the distomer (unwanted enantiomer) peak > 5%, repurify or discard.

Mechanistic Visualization (Degradation Pathways)

The following diagram illustrates the two primary degradation pathways: Base-Catalyzed Racemization (fastest in water/PBS) and Oxidative Dehydrogenation (fastest in DMSO/Air).

StabilityPathways cluster_stable STABLE ZONE Compound Piperidin-3-yl(pyridin-3-yl)methanone (Active Enantiomer) Enol Enol Intermediate (Achiral / Planar) Compound->Enol pH > 7.0 (Loss of acidic H+) N_Oxide N-Oxide / Nitrone (Oxidative Impurity +16 Da) Compound->N_Oxide O2 / DMSO / Light (Free Base form) Salt HCl Salt Form (Protonated / Stable) Compound->Salt Add HCl / pH < 5.0 Racemate Racemic Mixture (50% Active / 50% Inactive) Enol->Racemate Reprotonation Salt->Compound Base Extraction

Figure 1: Degradation pathways showing the critical role of pH in preventing racemization and oxidation.

Storage Decision Tree

Follow this logic to determine the optimal storage condition for your specific experimental phase.

StorageWorkflow Start Received Compound FormCheck Is it a Salt (HCl)? Start->FormCheck SolidStorage Store Solid at -20°C Desiccated + Dark FormCheck->SolidStorage Yes Convert CRITICAL: Convert to HCl Salt or dissolve in acidified solvent FormCheck->Convert No (Free Base) SolnType Need Solution for: SolidStorage->SolnType Convert->SolnType Stock Stock (Long Term) SolnType->Stock Storage Assay Bioassay (Immediate) SolnType->Assay Experiment StockCond Solvent: DMSO or MeCN Additive: 1 eq HCl Temp: -80°C Stock->StockCond AssayCond Buffer: pH < 6.0 (Citrate/MES) Use within 4 hours Assay->AssayCond

Figure 2: Decision matrix for handling solid and solution forms to maximize shelf-life.

References

  • Beak, P., & Lee, W. K. (1989). Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. (Establishes the acidity of alpha-protons in amine derivatives and racemization risks).

  • Murahashi, S. I. (1990). Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions. Angewandte Chemie International Edition. (Mechanisms of secondary amine oxidation to nitrones/imines).

  • Fisher Scientific Safety Data Sheet. (2022). Methyl 3-pyridyl ketone (Analogous Stability Data).[1] (Provides baseline stability for the pyridine-ketone moiety: incompatible with strong oxidizers/bases).

  • Sugai, T., et al. (2017). Preparation of (R)-3-Hydroxy-N-methylpiperidine... Based on Lipase-Catalyzed Resolution.[2] Heterocycles.[3] (Details the racemization susceptibility of 3-substituted piperidines).

  • Reist, M., et al. (1996). Racemization of Enantiomers of Basic Drugs. Chirality. (Comprehensive review of pH-dependent racemization mechanisms in chiral amines).

Sources

Advanced Synthesis Support Center: 3-Substituted Piperidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-3-STERIC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric & Conformational Barriers in 3-Substituted Piperidine Couplings

Executive Summary

The 3-substituted piperidine motif presents a unique "deceptive" steric challenge. Unlike 2,6-disubstituted systems where the hindrance is obvious, 3-substituted variants often fail due to subtle conformational locking. The substituent at C3 (e.g., -CF3, -Ph, -tBu) dictates the ring pucker, frequently forcing the nitrogen lone pair into a trajectory that clashes with the bulky ligands required for catalysis.

This guide addresses the three most common failure modes: Stalled Buchwald-Hartwig Cross-Couplings , Racemization during Amide Bond Formation , and Sluggish Nucleophilic Aromatic Substitutions (SNAr) .

Module 1: Palladium-Catalyzed C-N Cross-Coupling

The Issue: Standard protocols (e.g., Pd(OAc)₂/BINAP or XPhos) result in <20% conversion or catalyst deactivation. The Cause: The reductive elimination step is retarded by the steric clash between the C3-substituent and the ligand sphere. Furthermore, if the C3-group is bulky, it locks the piperidine chair, making the N-H bond less accessible for the initial coordination to Palladium.

Troubleshooting Protocol

Step 1: Ligand Selection (The "Goldilocks" Zone) For 3-substituted piperidines, you need a ligand that is bulky enough to promote reductive elimination but flexible enough to accommodate the amine approach.

Ligand ClassRecommendationRationale
RuPhos Primary Choice Excellent for secondary amines. The isopropoxy group provides bulk without excessive rigidity, accommodating the C3-substituent.
BrettPhos Secondary ChoiceUse if RuPhos fails. Higher steric bulk; often better for primary amines but effective for very hindered secondary amines.
BINAP/DPPF AvoidBite angle is often too rigid; fails to prevent

-hydride elimination or protodehalogentation side reactions.

Step 2: The Precatalyst Advantage Do not generate the catalyst in situ from Pd(OAc)₂. The induction period allows the amine to sequester Pd(II) into inactive "palladium black." Use G3 or G4 Palladacycles .

Step 3: Optimized Protocol (0.5 mmol Scale)

  • Vessel: 2-dram vial with a magnetic stir bar (Teflon-coated).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Substituted Piperidine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) – Critical: Strong base ensures rapid deprotonation.

    • Catalyst: RuPhos Pd G4 (1–3 mol%).

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration).

  • Conditions: Seal under Argon. Heat to 80°C for 2–4 hours.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd species.

Decision Logic: Ligand & Conditions

G Start Substrate: 3-Substituted Piperidine Halide Electrophile Type? Start->Halide ArCl Aryl Chloride/Bromide Halide->ArCl Standard ArOTf Aryl Triflate/Tosylate Halide->ArOTf Labile LG Ligand1 Ligand: RuPhos Precat: RuPhos Pd G4 ArCl->Ligand1 First Pass Ligand2 Ligand: BrettPhos Precat: BrettPhos Pd G4 ArOTf->Ligand2 Prevents Side Rxn Base1 Base: NaOtBu Solvent: THF Ligand1->Base1 Base Sensitive? No Base2 Base: Cs2CO3 Solvent: Toluene Ligand1->Base2 Base Sensitive? Yes

Caption: Decision tree for selecting Buchwald-Hartwig conditions based on electrophile stability and base sensitivity.

Module 2: Amide Coupling & Epimerization Control

The Issue: When coupling a chiral 3-substituted piperidine to a carboxylic acid, you observe low yields or, worse, loss of enantiopurity (epimerization) at the C3 center. The Cause: The steric bulk slows down the nucleophilic attack of the amine onto the activated ester.[1] This prolonged lifetime of the activated ester (or acid chloride) allows for oxazolone formation or direct enolization, leading to racemization.

Troubleshooting Guide

Q: Why is HATU failing? A: HATU is excellent but can be too fast for the activation step relative to the amine attack step in hindered systems. The active ester sits unreacted, prone to side reactions.

Recommended Protocol: The "COMU/Collidine" System COMU (uronium salt) acts as a safer, more efficient alternative to HATU with lower epimerization rates, especially when paired with a non-nucleophilic base like Collidine (TMP).

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.0 equiv) in DMF/DCM (1:1).

  • Base: Add 2,4,6-Collidine (3.0 equiv). Why? It buffers the pH without acting as a nucleophile.

  • Addition: Add 3-substituted piperidine (1.1 equiv) at 0°C, then warm to RT.

  • Monitoring: If reaction stalls >4 hours, do not heat. Add a catalyst: HOAt (0.1 equiv).

Data: Racemization Risk Profile

Coupling Reagent% Epimerization (24h)Reactivity (Hindered)Notes
EDC/HOBt < 1%LowOften fails to drive reaction to completion.
HATU/DIEA 5–15%HighHigh risk of epimerization if amine attack is slow.
COMU/Collidine < 2% High Best balance of speed and fidelity.
T3P (PPA) < 1%MediumExcellent for preventing epimerization; requires EtOAc.
Module 3: Nucleophilic Aromatic Substitution (SNAr)

The Issue: Reaction with 2-chloropyridine or 4-fluoronitrobenzene is sluggish. The Cause: The 3-substituent creates a "picket fence" effect. Even though the nitrogen is nucleophilic, the approach trajectory to the aromatic ring (Meisenheimer complex formation) is sterically crowded.

Kinetic Optimization Strategy

1. The "Element Effect" is Critical: Unlike Pd-coupling (where Br > Cl > F), in SNAr, Fluorine is superior (F >> Cl > Br). The high electronegativity of fluorine lowers the LUMO of the aromatic ring, accelerating the rate-limiting addition step which is crucial for hindered amines.

  • Action: Switch your electrophile from a Chloride to a Fluoride if possible.

2. Solvent & Temperature: Use DMSO or NMP . These dipolar aprotic solvents stabilize the charged Meisenheimer intermediate.

  • Temperature: Hindered piperidines often require 100–120°C.

  • Base: Use Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" (high solubility in organic solvents) ensures a high concentration of active base.

Frequently Asked Questions (FAQ)

Q: My 3-CF3 piperidine coupling shows 0% product, but the starting material is consumed. Where did it go? A: You likely formed the dehalogenated arene (Ar-H). This occurs when the catalytic cycle enters


-hydride elimination instead of reductive elimination.
  • Fix: Switch to RuPhos (prevents

    
    -elimination) and ensure your solvent is strictly anhydrous.
    

Q: Can I use HCl salts of the piperidine? A: Yes, but you must add an extra equivalent of base. However, for difficult couplings, we recommend "free-basing" the amine first (partition between Et₂O/NaOH, dry, and concentrate) to remove chloride ions, which can poison Pd-catalysts by bridging.

Q: I see double addition products in SNAr. A: This is rare with 3-substituted piperidines due to sterics, but if observed, it implies your electrophile is too reactive. Lower the temperature to 60°C and add the electrophile dropwise to the amine.

References
  • RuPhos Pd G4 Protocol: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2011.

  • Amide Coupling Racemization: Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science.

  • SNAr Kinetics: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.[1][2][3]

  • Buchwald-Hartwig Ligand Guide: Buchwald-Hartwig Amination User Guide.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Analysis of Piperidin-3-yl(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The NMR Spectral Analysis of Piperidin-3-yl(pyridin-3-yl)methanone is a critical workflow in the characterization of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.

This guide objectively compares analytical approaches—specifically solvent selection, isomer differentiation strategies, and salt-form analysis—to provide a robust protocol for structural validation.

Introduction: The Analytical Challenge

Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 21519-86-6) represents a "linked heterocycle" scaffold. Its analysis is complicated by three factors:

  • Regioisomerism: Distinguishing the 3-pyridyl/3-piperidyl linkage from 2- or 4- isomers.

  • Conformational Flexibility: The piperidine ring undergoes chair-boat interconversion, broadening signals.

  • Proton Exchange: The secondary amine (NH) and potential enolization of the ketone bridge are highly solvent-dependent.

This guide compares analytical variables to determine the optimal protocol for definitive characterization.

Comparative Analysis 1: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aliphatic region.

FeatureChloroform-d (

)
Dimethyl Sulfoxide-

(

)
Verdict
Amine Proton (NH) Often invisible or extremely broad due to rapid exchange.Appears as a sharp(er) signal (approx.[1] 2.0–4.0 ppm) due to H-bonding stabilization.DMSO-d6 wins for full proton counting.
Pyridine Resolution Good, but

-protons may overlap with solvent residual if not dry.
Excellent separation of aromatic signals; downfield shift of acidic protons.Tie (dependent on specific impurities).
Piperidine Conformers Rapid ring flipping often averages signals, simplifying the spectrum but losing stereochemical detail.Higher viscosity slows tumbling; may broaden signals or resolve distinct conformers at RT.CDCl3 wins for routine purity checks; DMSO for conformational studies.
Water Peak ~1.56 ppm (often obscures piperidine multiplets).~3.33 ppm (distinct from most piperidine methines).DMSO-d6 wins for aliphatic resolution.
Expert Insight: The "Locking" Effect

In drug development, confirming the free base vs. salt form is crucial.

  • In

    
    :  The piperidine NH is often too broad to integrate, leading to ambiguity about salt stoichiometry.
    
  • In

    
    :  The NH proton is usually visible. If the molecule is an HCl salt, the NH becomes an 
    
    
    
    species, shifting dramatically to ~8.5–9.5 ppm and integrating for 2 protons.

Comparative Analysis 2: Isomer Differentiation (Regiochemistry)

Confirming the 3-pyridyl and 3-piperidyl substitution pattern is the most common failure point. Mass spectrometry (MS) cannot distinguish these isomers. NMR is the only definitive tool.

The Pyridine Diagnostic (Aromatic Region)

You must resolve the specific coupling pattern of the pyridine ring to confirm the 3-substitution.

  • 3-Substituted (Target):

    • H2 (s): Singlet-like (d,

      
       Hz). Most downfield (~9.0 ppm).
      
    • H6 (d): Doublet (

      
       Hz).
      
    • H4 (d): Doublet (

      
       Hz).[2]
      
    • H5 (dd): Doublet of doublets (coupling to H4 and H6).

  • 4-Substituted (Alternative):

    • AA'BB' System: Two doublets (integrating 2H each). Symmetrical.

  • 2-Substituted (Alternative):

    • ABCD System: Four distinct multiplets, but lacks the isolated downfield singlet of the 3-isomer.

The Piperidine Diagnostic (Aliphatic Region)
  • 3-Substituted: Asymmetry is key. The methine proton (CH-C=O) at position 3 is a distinct multiplet (tt or q-like) around 3.4–3.6 ppm.

  • 4-Substituted: Symmetry returns. The methine is a septet or tt, but the adjacent

    
     groups are equivalent, simplifying the spectrum.
    

Experimental Protocol: Definitive Characterization

Step 1: Sample Preparation
  • Mass: 5–10 mg of compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D). Reason: To visualize the NH proton and prevent aggregation.
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step 2: Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).

  • Scans (NS): 64 (High S/N required for minor tautomers).

  • Temperature: 298 K (25°C).

Step 3: Assignment Workflow

Follow this logic gate to assign the structure:

NMR_Workflow Start Acquire 1H NMR in DMSO-d6 Check_Aromatic Analyze Aromatic Region (7.0 - 9.5 ppm) Start->Check_Aromatic Is_Singlet Is there a singlet/doublet (J~1.5Hz) at >8.8 ppm? Check_Aromatic->Is_Singlet Isomer_3 Confirmed: 3-Pyridyl Isomer Is_Singlet->Isomer_3 Yes (H2) Isomer_4 Suspect: 4-Pyridyl (AA'BB' pattern) Is_Singlet->Isomer_4 No (2 Doublets) Isomer_2 Suspect: 2-Pyridyl (Multiplets, no high shift singlet) Is_Singlet->Isomer_2 No (4 Multiplets) Check_Aliphatic Analyze Aliphatic Region (1.5 - 4.0 ppm) Isomer_3->Check_Aliphatic Methine_Check Locate Methine (CH-C=O) Check_Aliphatic->Methine_Check COSY_Check Run COSY: Verify CH-CH2 connectivity Methine_Check->COSY_Check

Caption: Logical workflow for distinguishing the target 3-pyridyl isomer from common synthetic byproducts.

Reference Data: Chemical Shift Table

Note: Data synthesized from fragment analysis (3-acetylpyridine + 3-substituted piperidine) and solvent correction factors.

Solvent: DMSO-


 | Freq:  400 MHz | Temp:  298 K
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Py-2 CH9.05 – 9.15 d (broad s)1.8Most deshielded;

to N, ortho to C=O.
Py-6 CH8.75 – 8.85 dd4.8, 1.5

to N, but less deshielded than H2.
Py-4 CH8.20 – 8.30 dt8.0, 1.8Ortho to C=O; distinct doublet.
Py-5 CH7.50 – 7.60 ddd8.0, 4.8

to N; most shielded aromatic.
Pip-3 CH3.50 – 3.65 m-Methine

to ketone; diagnostic for 3-yl.
Pip-2

2.90 – 3.10 m-

to amine; diastereotopic protons.
Pip-6

2.60 – 2.80 m-

to amine.
Pip-NH NH2.0 – 3.5 br s-Broad; shifts with conc./water content.
Pip-4/5

1.40 – 1.90 m-Ring methylene envelope.

Advanced Validation: Salt vs. Free Base

If your sample is the Hydrochloride (HCl) salt , the spectrum changes drastically.

SignalFree Base (

)
HCl Salt (

)
Mechanism
Pyridine H2/H6 ~9.1 / ~8.8~9.4 / ~9.0 Pyridinium formation withdraws electron density.
Piperidine NH ~2.5 (1H)~8.5–9.5 (2H) Formation of

; signal moves to aromatic region.
Aliphatic Envelope 1.4 – 3.61.8 – 4.0 General downfield shift due to cationic charge.

Recommendation: Always perform a


 shake test. If the signal at ~9.0 ppm (NH2+) disappears, it confirms the salt form exchangeable protons.

References

  • National Center for Biotechnology Information. (2025). 3-Acetylpyridine | C7H7NO.[3][4] PubChem Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. RSC Advances. Retrieved from [Link]

  • Beilstein Institut. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reaxys/Elsevier. (2023). Synthesis and NMR characterization of Pyridyl-Piperidinyl Ketones. (General reference for fragment shifts).

Sources

Mastering Chiral Separation of Piperidine Isomers: A Comparative Guide to Polysaccharide & Macrocyclic HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists facing the specific challenge of separating chiral piperidine derivatives. It synthesizes advanced method development strategies with a focus on overcoming the "basic amine" interactions that plague these separations.

Executive Summary: The "Basic" Challenge

Piperidine rings are ubiquitous pharmacophores in medicinal chemistry (e.g., Ibrutinib, Tofacitinib), yet their chiral separation presents a distinct challenge: basicity . The secondary amine in the piperidine ring (


) interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs).

In standard Normal Phase (NP) conditions, this interaction results in:

  • Severe Peak Tailing (

    
    ):  Compromising resolution and quantitation limits.
    
  • Irreversible Adsorption: Shortening column lifetime.

  • Solubility Issues: Polar piperidine salts often precipitate in Hexane/Heptane.

This guide compares the three dominant methodologies to solve this, moving beyond simple "screening" to engineered mobile phase selection.[1]

Strategic Comparison of Methodologies

We evaluate three primary approaches. The selection depends on your analyte's protecting group status (Free Amine vs. Boc/Cbz protected) and downstream requirements (Prep-LC vs. LC-MS).

Method A: Normal Phase (NP) on Coated Polysaccharides

The Traditional "Gold Standard" for Resolution.

  • Columns: Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, OD-H).

  • Mechanism: Hydrogen bonding and

    
     interactions in a hydrocarbon environment.
    
  • Best For: Protected piperidines (e.g., N-Boc-3-hydroxypiperidine) or neutral derivatives.

  • Critical Limitation: Cannot use "forbidden" solvents (DCM, THF, EtOAc) which dissolve the coated phase. Restricted solubility for polar salts.

Method B: Polar Organic Mode (POM) on Immobilized Polysaccharides

The Modern Solution for Basic Amines.

  • Columns: Immobilized Amylose/Cellulose (e.g., Chiralpak® IA, IC, ID).[1]

  • Mechanism: Uses 100% polar organic solvents (MeOH, ACN, EtOH) with acid/base additives. The polar solvent shields residual silanols, while the immobilized phase allows robust operation.

  • Best For: Free piperidine amines and polar salts.

  • Advantage: Excellent peak shape (

    
    ), high solubility, and LC-MS compatibility.
    
Method C: Macrocyclic Glycopeptides (Antibiotics)

The "niche" Alternative.

  • Columns: Vancomycin or Teicoplanin (e.g., Chirobiotic™ V, T).

  • Mechanism: Inclusion complexation and ionic interactions.[2]

  • Best For: Very polar, multi-functional piperidines that fail to retain on polysaccharides.

Comparative Performance Data

The following table summarizes the separation of a representative basic analyte, 3-Amino-1-Boc-piperidine (and its free amine form), based on aggregated application data.

MetricMethod A: NP (Coated) Method B: POM (Immobilized) Method C: Glycopeptide
Column Chiralpak® AD-HChiralpak® IC-3Chirobiotic™ V2
Mobile Phase Hexane/IPA/DEA (90:10:0.1)MeOH/ACN/DEA/HOAc (50:50:0.1:0.1)MeOH/TEA/HOAc (100:0.1:0.[2]1)
Analyte Form N-Boc ProtectedFree AmineFree Amine
Resolution (

)
4.2 (High)2.8 (Good)1.9 (Moderate)
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)1.2 (Symmetric)
Run Time 15-20 min< 8 min 12 min
Solubility Low (< 5 mg/mL)High (> 50 mg/mL) Moderate
LC-MS Compatible? No (High alkane content)Yes Yes

Analyst Insight: While Method A (NP) often yields the highest theoretical resolution, the peak tailing for basic amines can mask impurities. Method B (POM) is superior for robustness and peak symmetry, essential for GMP validation.

Deep Dive: The "Magic" of Polar Organic Mode (POM)

For piperidines, POM is often the difference between a failed method and a robust one.

Why it works: In Normal Phase (Hexane/IPA), the non-polar bulk solvent forces the basic amine to interact with the polar silica surface (silanols), causing tailing. In POM (e.g., 100% Methanol), the solvent itself is polar. It competes effectively for the silanol sites, "shielding" them from the analyte. The chiral recognition then drives separation solely through the selector (polysaccharide derivative).

The "Salting" Trick: For free amines in POM, always use a volatile acid/base pair (e.g., 0.1% DEA + 0.1% Acetic Acid). This forms an in-situ salt, sharpening the peak further and ensuring LC-MS compatibility (unlike non-volatile phosphate buffers).

Method Development Workflow

Do not guess. Follow this logic gate to select the correct mode.

MethodDev Start Start: Chiral Piperidine Sample CheckProtect Is the Nitrogen Protected? (Boc, Cbz, Fmoc) Start->CheckProtect NP_Screen Route A: Normal Phase Screening (Hexane/Alcohol + 0.1% DEA) CheckProtect->NP_Screen Yes (Protected) POM_Screen Route B: Polar Organic Mode (POM) (100% MeOH or ACN + 0.1% DEA/HOAc) CheckProtect->POM_Screen No (Free Amine) Immob_Check Use Immobilized Columns? (IA, IC, ID, IG) NP_Screen->Immob_Check Resolution < 1.5 Solvent_Exp Expand Solvents (Add DCM, MTBE, EtOAc) Immob_Check->Solvent_Exp Yes Immob_Check->POM_Screen No (Switch Mode) Success Validate Method Solvent_Exp->Success Check_Res Resolution > 1.5? POM_Screen->Check_Res Check_Res->Success Yes Fail_Res Switch to Glycopeptide (Route C) or Reverse Phase Check_Res->Fail_Res No

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte basicity and protecting group status.

Detailed Experimental Protocol

Protocol: Universal Screening for Basic Piperidines

Objective: Rapidly identify the correct column and mode within 24 hours.

Materials:

  • Columns: Chiralpak® IC-3, IA-3 (Immobilized); Chiralpak® AD-3 (Coated).

  • Solvents: n-Hexane, Ethanol (EtOH), Methanol (MeOH), Diethylamine (DEA), Acetic Acid (HOAc).

Step 1: The "Solubility & Protection" Check

  • Dissolve 1 mg of sample in 1 mL of Methanol .

  • If it dissolves instantly

    
     Proceed to POM Screening .
    
  • If it precipitates or requires Hexane

    
     Proceed to NP Screening .
    

Step 2: Polar Organic Mode (POM) Screen (Priority for Free Amines)

  • Mobile Phase: 100% Methanol + 0.1% DEA + 0.1% HOAc.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Columns: Screen IC-3 and IA-3 sequentially.

  • Success Criteria: Look for

    
    . If 
    
    
    
    , switch solvent to 100% Acetonitrile (same additives) to alter selectivity (
    
    
    ).

Step 3: Normal Phase (NP) Screen (Priority for Protected Amines)

  • Mobile Phase: n-Hexane / Ethanol (90:10) + 0.1% DEA.[3]

  • Columns: Screen AD-3, IA-3, IC-3.

  • Optimization: If retention is too low (

    
    ), decrease Ethanol to 5%. If retention is too high, increase Ethanol or switch to IPA.
    

Step 4: The "Immobilized" Advantage (Advanced) If using Immobilized columns (IA, IC) in NP mode and resolution is partial (


):
  • Add Dichloromethane (DCM) or MTBE to the mobile phase.

  • Example: Hexane / DCM / EtOH (50:30:20).

  • Why: DCM changes the 3D conformation of the polymer, often unlocking selectivity that simple alcohols cannot. WARNING: Do NOT do this on coated (AD/OD) columns.

References

  • Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Daicel Corporation.

  • Sigma-Aldrich. (2010). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC. Supelco Reporter.

  • De Klerck, K., et al. (2014).[1] Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A.

  • Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations. Phenomenex Technical Notes.

  • Babu, C., et al. (2014).[4] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.

Sources

Technical Comparison: 3-Piperidinyl vs. 4-Piperidinyl Isomers in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in over 12,000 biologically active compounds. However, the decision to utilize a 3-substituted (3-yl) versus a 4-substituted (4-yl) piperidine linker is rarely arbitrary; it dictates the spatial vector of the pharmacophore, the metabolic stability, and the receptor subtype selectivity.

This guide objectively compares these two isomers. While 4-yl piperidines offer synthetic accessibility and linear projection ideal for deep hydrophobic pockets (e.g., GPCR orthosteric sites), 3-yl piperidines provide a unique angular vector and chiral complexity that allows for "conformational locking" and selectivity tuning (e.g., differentiating between DAT/NET transporters or kinase isoforms).

Mechanistic & Structural Analysis

Vector Topology and Spatial Projection

The fundamental difference between these isomers lies in the vector angle relative to the nitrogen lone pair.

  • 4-Piperidinyl (Linear): In the low-energy chair conformation, a substituent at the 4-position (equatorial) projects roughly 180° relative to the nitrogen.[1] This creates a linear, "dumbbell" shape ideal for spanning narrow channels (e.g., hERG channel pore, which is a liability, or the M2 muscarinic receptor tunnel).

  • 3-Piperidinyl (Angular): A substituent at the 3-position projects at a ~60° (axial) or ~120° (equatorial) angle. This introduces a "kink" in the molecule, reducing the end-to-end distance and allowing the molecule to wrap around amino acid residues within a globular binding pocket.

Chirality and Complexity
  • 4-yl: Generally achiral if the substituent is symmetric. This simplifies SAR (Structure-Activity Relationship) campaigns and CMC (Chemistry, Manufacturing, and Controls).

  • 3-yl: Inherently chiral. This creates enantiomers (

    
     and 
    
    
    
    ). While this doubles the screening burden, it offers a powerful tool for specificity. Often, one enantiomer binds the target, while the other is inert or causes off-target toxicity.
Visualization: Decision Logic Pathway

The following diagram illustrates the decision process for selecting between 3-yl and 4-yl isomers based on structural requirements.

PiperidineDecision Start Ligand Design Goal PocketType Binding Pocket Topology Start->PocketType Linear Deep/Narrow Channel PocketType->Linear Long reach required Globular Globular/Compact Pocket PocketType->Globular Steric constraints Select4 Select 4-yl Piperidine (Linear Vector) Linear->Select4 Chirality Is Chirality Acceptable? Globular->Chirality Select3 Select 3-yl Piperidine (Angular Vector) pKa Need pKa Modulation? Select3->pKa Optimization Chirality->Select4 No (Simplify CMC) Chirality->Select3 Yes (High Specificity) pKa->Select3 3-F lowers N-pKa (hERG safety)

Figure 1: Decision tree for piperidine regioisomer selection in early-stage drug discovery.

Comparative Performance Data

The following data summarizes binding affinity (


) shifts observed when moving from 4-substituted to 3-substituted architectures in key receptor classes.
Table 1: Binding Affinity Comparison ( in nM)[2]
Target FamilyCompound Class4-yl Analog

(nM)
3-yl Analog

(nM)
Outcome / Insight
Opioid (MOR) Fentanyl Analogs1.2 (Fentanyl)0.4 (cis-3-Me-Fentanyl)3-yl Superior. The 3-methyl group in the cis configuration locks the phenyl ring into an optimal hydrophobic interaction [1].
Transporter (DAT) GBR 12935 Analogs14.0 (4-amino)210.0 (3-amino)4-yl Superior. Dopamine Transporter (DAT) prefers the linear distance provided by the 4-linker [2].
Transporter (NET) GBR 12935 Analogs185.0 (4-amino)45.0 (3-amino)3-yl Superior. Norepinephrine Transporter (NET) tolerance allows the 3-yl isomer to bind potently, shifting selectivity [2].
Sigma (

)
Benzylpiperidines165 (Unsubstantiated)0.61 (1-Me-4-sub)4-yl Robust. 4-substituted variants generally maintain high affinity, but N-substitution drives potency more than ring position here [3].
Kinase (KSP) Kinesin InhibitorsHigh EffluxLow Efflux3-yl Optimization. Introduction of 3-Fluoro (axial) lowered pKa (6.6 vs 7.6), reducing hERG liability and improving bioavailability [4].

Deep Dive: Case Studies & Causality

The "Magic Methyl" in Opioids (Fentanyl Series)

In the fentanyl series, the introduction of a methyl group at the 3-position of the piperidine ring creates 3-methylfentanyl .

  • Observation: The cis-isomer (3-Me and 4-Anilido groups on the same side) is significantly more potent than the unsubstituted fentanyl (4-yl only).

  • Causality: The 3-methyl group sterically interacts with the piperidine ring hydrogens, forcing the bulky anilido group at position 4 into a rigid equatorial conformation. This reduces the entropic penalty upon binding to the Mu Opioid Receptor (MOR). The trans-isomer, conversely, is less potent because the methyl group forces the anilido group into a less favorable axial orientation [1].

Selectivity Switching in Monoamine Transporters

For GBR 12935 analogs (dopamine reuptake inhibitors):

  • 4-amino analogs show high affinity for DAT (Dopamine Transporter).

  • 3-amino analogs lose DAT affinity but gain or retain NET (Norepinephrine Transporter) affinity.

  • Mechanism: The DAT binding pocket is rigid and linear; the "kinked" 3-amino vector causes steric clashes with the channel walls. NET is more promiscuous, accommodating the angular 3-yl shape. This allows researchers to "dial in" selectivity ratios by shifting the nitrogen attachment point [2].[2]

The Fluorine Effect (Physicochemical Tuning)

Placing a fluorine atom at the 3-position is a classic medicinal chemistry tactic.

  • Electronic Effect: Through the inductive effect (

    
    -bond withdrawal), a 3-F substituent lowers the 
    
    
    
    of the piperidine nitrogen by ~1.0–1.5 log units.
  • Benefit: This reduces the percentage of ionized drug at physiological pH, improving membrane permeability and often reducing affinity for the hERG potassium channel (a common cause of cardiotoxicity), which prefers basic cations [4].

Experimental Protocols

Synthesis of Chiral 3-Amino Piperidines

Unlike 4-substituted piperidines, which are easily made via reductive amination of commercially available 4-piperidone, 3-substituted variants often require chiral pool synthesis or resolution.

Protocol: Synthesis from L-Glutamic Acid [5]

  • Starting Material: L-Glutamic acid (Enantiopure starting point).

  • Cyclization: Esterification of both carboxylic acids followed by

    
     reduction yields the diol.
    
  • Activation: Convert diol to ditosylate.

  • Ring Closure: React ditosylate with benzylamine (

    
    ) to close the piperidine ring.
    
  • Differentiation: The resulting 3-position is now accessible for substitution (e.g.,

    
     displacement if activated, or via protected amino groups).
    
    • Note: This route guarantees the (

      
      )-enantiomer, avoiding difficult chiral HPLC separations later.
      
Competitive Radioligand Binding Assay (Generic GPCR)

To validate the affinity differences (


) between your 3-yl and 4-yl isomers, use this self-validating protocol.

Reagents:

  • Membrane prep expressing target receptor (e.g., CHO-hMOR).

  • Radioligand:

    
    -DAMGO (for MOR) or 
    
    
    
    -Spiperone (for Dopamine).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    

Workflow:

  • Preparation: Dilute membranes to 10-20

    
     protein/well.
    
  • Competition: Add radioligand at

    
     concentration (e.g., 1 nM).
    
  • Dosing: Add test compounds (3-yl and 4-yl isomers) in a 10-point dose-response curve (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate for 60-90 mins at 25°C (equilibrium is critical; 3-yl isomers may have slower on-rates due to conformational searching).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.[3] (2014).[3] Link

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues... synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry. (2000).[2] Link

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. (2022).[4] Link

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019).[5] Link

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. (2018). Link

Sources

LC-MS identification of Piperidin-3-yl(pyridin-3-yl)methanone impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Identification of Impurities in Piperidin-3-yl(pyridin-3-yl)methanone

A Senior Application Scientist's Guide to Methodical Impurity Profiling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Active Ingredient

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] The presence of these unintended chemical entities, even at trace levels, can impact the stability of the drug product, alter its pharmacological properties, or pose direct toxicological risks.[2] Piperidin-3-yl(pyridin-3-yl)methanone, a key building block in the synthesis of numerous pharmaceutical agents, presents a unique set of challenges in impurity profiling due to the reactivity of its piperidine and pyridine moieties.

This guide provides a comprehensive framework for the identification and characterization of process-related and degradation impurities of Piperidin-3-yl(pyridin-3-yl)methanone using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explore the underlying rationale for experimental choices, ensuring a robust and self-validating approach to impurity analysis, in line with stringent regulatory expectations set by bodies like the International Council for Harmonisation (ICH).[3]

The Impurity Landscape: Anticipating Potential Contaminants

A successful impurity identification strategy begins with a theoretical understanding of what impurities might be present. These generally fall into two main categories: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the chemical synthesis process. The synthesis of piperidine-containing compounds can involve complex multi-step reactions, including cyclizations and condensation reactions, which can generate a variety of related substances.[4][5] For instance, incomplete reactions or side-reactions involving starting materials like piperidine and pyridine derivatives can lead to process-related impurities that are structurally similar to the final API.[6][7]

  • Degradation Products: These impurities arise from the chemical decomposition of the API over time due to exposure to environmental factors such as heat, light, humidity, acid, base, or oxidation.[3][8] The piperidine ring, while generally stable, can be susceptible to oxidation and other degradation pathways under stress conditions.[9] Regulatory bodies mandate "forced degradation" or "stress testing" to intentionally degrade the API, which helps to identify potential degradants and establish the stability-indicating nature of the analytical method.[10][11]

  • Genotoxic Impurities: A critical subclass of impurities, such as nitrosamines, can form when secondary amines (like the piperidine ring) react with nitrosating agents. These are a major concern due to their potential carcinogenic effects, and regulatory agencies have set strict limits on their permissible levels, necessitating highly sensitive analytical methods for their detection.

The Analytical Cornerstone: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the comprehensive task of separating, detecting, and identifying unknown impurities, hyphenated techniques are indispensable. LC-MS stands as the gold standard, synergistically combining the high-resolution separation capabilities of HPLC with the unparalleled identification power of mass spectrometry.[1][12][13] HPLC separates the API from its impurities based on their physicochemical properties, while MS provides precise mass information, allowing for the determination of elemental composition and structural elucidation through fragmentation analysis.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the analysis of Piperidin-3-yl(pyridin-3-yl)methanone. The causality behind each parameter is explained to empower the analyst to adapt and optimize the method as needed.

LC-MS Impurity Profiling Workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_analysis Data Analysis prep1 Weigh API Sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 lc1 Inject Sample onto Reverse-Phase C18 Column prep3->lc1 lc2 Gradient Elution: Mobile Phase A (0.1% Formic Acid in H2O) Mobile Phase B (0.1% Formic Acid in ACN) lc1->lc2 lc3 Separation of API and Impurities lc2->lc3 ms1 Electrospray Ionization (ESI) Positive Ion Mode lc3->ms1 ms2 Full Scan Data Acquisition (e.g., m/z 100-1000) ms1->ms2 ms3 Data-Dependent MS/MS for Structural Elucidation ms2->ms3 an1 Integrate Chromatographic Peaks ms3->an1 an2 Extract Mass Spectra for Each Impurity an1->an2 an3 Propose Structures (HRMS & Fragmentation) an2->an3 an4 Quantify Relative to API (% Area) an3->an4

Caption: LC-MS workflow for impurity identification.

Detailed HPLC-MS Method Parameters
ParameterRecommended SettingRationale & Expertise
HPLC Column C18, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, making it ideal for separating the API from potentially more or less polar impurities.[2][13] A smaller particle size (1.8 µm) enhances separation efficiency and peak resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a crucial additive that acidifies the mobile phase. This protonates the basic nitrogen atoms in the piperidine and pyridine rings, leading to improved peak shape and enhanced ionization efficiency in the mass spectrometer's positive ion mode.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier in reversed-phase chromatography with low viscosity and UV cutoff, providing good elution strength for the analytes of interest.
Gradient Elution 5% B to 95% B over 15 minA gradient is essential for a stability-indicating method. It ensures that early-eluting, highly polar impurities and late-eluting, non-polar impurities are all effectively resolved and eluted from the column within a reasonable analysis time.
Flow Rate 0.3 mL/minThis flow rate is compatible with the 2.1 mm column diameter and typical ESI-MS interface requirements, ensuring optimal sensitivity and stable spray.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes. 30°C is a common starting point that balances efficiency with stability.[13]
Ionization Mode ESI, PositiveElectrospray Ionization (ESI) is the preferred method for moderately polar, non-volatile molecules. Positive mode is selected because the basic nitrogen atoms on the piperidine and pyridine rings are readily protonated to form [M+H]+ ions.
MS Acquisition Full Scan (m/z 100-1000)A full scan allows for the untargeted detection of all ionizable compounds eluting from the column, ensuring no unexpected impurities are missed.[15]
MS/MS Data-Dependent AcquisitionThis mode automatically triggers fragmentation (MS/MS) on the most intense ions detected in the full scan. The resulting fragmentation patterns are like a fingerprint, providing critical information for the structural elucidation of unknown impurities.[12]

Forced Degradation: Probing Molecular Stability

A forced degradation study is a systematic investigation of a drug substance's stability under conditions more severe than accelerated stability testing.[8][10] It is a regulatory requirement (ICH Q1A/Q1B) and serves two primary purposes: to understand the degradation pathways of the molecule and to demonstrate the specificity of the analytical method to resolve degradants from the parent peak.[3]

Standard Protocol for Forced Degradation Studies
  • Preparation : Prepare stock solutions of Piperidin-3-yl(pyridin-3-yl)methanone in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis : Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation : Expose the solid API powder to dry heat at 105°C for 48 hours. Dissolve the stressed powder in the diluent for analysis.

  • Photolytic Degradation : Expose the API solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the validated LC-MS method. The goal is to achieve 5-20% degradation of the parent API to ensure significant degradation products are formed without being excessive.[3]

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis) API Piperidin-3-yl(pyridin-3-yl)methanone (Parent Molecule) hyd_prod Hydrolyzed Impurity e.g., Cleavage of Ketone Linkage API->hyd_prod H⁺ / OH⁻ ox_prod1 N-Oxide Impurity (Piperidine or Pyridine) API->ox_prod1 [O] ox_prod2 Hydroxylated Impurity (On Rings) API->ox_prod2 [O] photo_prod Photodegradants (e.g., Ring Opening/Rearrangement) API->photo_prod

Caption: Potential degradation pathways under stress.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive impurity profiling strategy may leverage orthogonal techniques. Each method offers unique advantages and limitations.

TechniquePrincipleAdvantagesLimitationsApplication Scope
LC-MS Chromatographic separation followed by mass-based detection and identification.High sensitivity and selectivity; provides molecular weight and structural information for unknown impurities.[1]Matrix effects can suppress ionization; quantification can be complex without reference standards.Primary Tool: Ideal for detection, identification, and quantification of known and unknown impurities.
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Robust, reproducible, and excellent for quantification of known impurities with chromophores.Cannot identify unknown impurities; requires impurities to have a UV chromophore.Workhorse for QC: Routine quality control, purity assays, and stability testing for known impurities.
GC-MS Gas chromatographic separation for volatile compounds followed by mass detection.Excellent for identifying and quantifying volatile organic compounds (e.g., residual solvents).[16]Not suitable for non-volatile and thermally labile compounds like the API and most degradants.Specialized Use: Analysis of residual solvents as per ICH Q3C guidelines.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Unambiguous structure elucidation of isolated impurities.Low sensitivity; requires relatively pure and larger quantities (>1 mg) of the impurity.Confirmatory Tool: Definitive structure confirmation of critical impurities after isolation.

Conclusion: An Integrated Approach to Ensuring Purity

The identification of impurities in Piperidin-3-yl(pyridin-3-yl)methanone is a multifaceted challenge that demands a rigorous, science-driven approach. Liquid Chromatography-Mass Spectrometry provides the core analytical capability, enabling the detection and structural characterization of a wide array of potential process- and degradation-related impurities. By coupling this powerful technique with a systematic forced degradation strategy, researchers can develop a comprehensive understanding of the molecule's stability and establish a robust, stability-indicating analytical method. This integrated approach is not just a matter of analytical best practice; it is a fundamental requirement for ensuring the safety, quality, and efficacy of the final pharmaceutical product.

References

  • BenchChem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • openPR.com. (2024, November 14). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern. Retrieved from [Link]

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • BOC Sciences. (n.d.). Piperidine Impurities.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PharmTech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds. Retrieved from SynThink Research Chemicals website.
  • MassBank. (2016, December 12). Piperidines. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Waters. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2019, September 15). LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves. Retrieved from [Link]

  • ScienceDirect. (2023, November 14). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Retrieved from [Link]

  • PMC. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

Sources

Advanced Crystal Structure Analysis of Piperidinyl-Pyridinyl Methanone Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists.[1]

Executive Summary: The Scaffold Advantage

In the landscape of modern drug design, the Piperidinyl-Pyridinyl Methanone (PPM) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GPCRs (e.g., Orexin receptors) and Kinases.

This guide provides a rigorous structural analysis of PPM complexes, contrasting their solid-state performance and physicochemical profiles against their two primary competitors: Piperazinyl analogues and Open-chain amide linkers .[1] We move beyond basic characterization to explore the supramolecular synthons that drive crystallization and the conformational rigidity that enhances binding affinity.[1]

Comparative Performance Analysis

The "Product": Piperidinyl-Pyridinyl Methanone (PPM)

The PPM scaffold is defined by a six-membered piperidine ring linked via a carbonyl bridge to a pyridine ring.[1] Its performance is characterized by conformational rigidity (low entropy penalty upon binding) and moderate lipophilicity (good membrane permeability).[1]

The Alternatives
  • Alternative A: Piperazinyl-Pyridinyl Scaffolds. (Substitution of C4 in piperidine with N).[1]

  • Alternative B: Open-Chain Amide Linkers. (Removal of the piperidine ring constraint).[1]

Quantitative Performance Matrix

The following table synthesizes crystallographic and physicochemical data to objectively compare the PPM scaffold against its alternatives.

FeaturePPM Scaffold (Piperidinyl) Piperazinyl Analogue Open-Chain Amide Implication for Development
Conformation Rigid Chair (Low

)
Rigid Chair (Low

)
Flexible (High

)
PPM/Piperazine offer superior binding affinity due to pre-organized conformation.[1]
Lipophilicity (LogP) Moderate (~2.5 - 3.[1]5)Low (~1.0 - 2.[1]0)VariablePPM is better for CNS penetration; Piperazine is better for solubility.[1]
Crystal Density High (1.25 - 1.35 g/cm³)High (1.28 - 1.40 g/cm³)Moderate (< 1.25 g/cm³)Higher density in PPM/Piperazine correlates with stable solid forms.[1]
H-Bond Donors 0 (if N-substituted)0 (if N,N-disubstituted)1 (Amide NH)PPM relies on C-H...O /

-

interactions for packing; Open chains use strong N-H...O bonds.[1]
pKa (Base) ~11.2 (Piperidine N)~9.8 / 5.4 (Piperazine Ns)NeutralPPM forms salts easily but requires strong acids; Piperazine offers tunable ionization.[1]
Metabolic Liability Oxidation at C-ringN-oxidation / Ring openingHydrolysisPPM is generally more metabolically stable than open amides.[1]

Structural & Crystallographic Insights

Conformational Locking

X-ray diffraction studies of PPM derivatives consistently reveal that the piperidine ring adopts a chair conformation .[1] The amide bond connecting the piperidine and pyridine rings exhibits partial double-bond character (C-N bond length ~1.32–1.35 Å), restricting rotation.[1]

  • Critical Insight: The twist angle between the piperidine mean plane and the pyridine ring is typically 50°–80° .[1] This non-planar geometry is crucial for disrupting crystal packing just enough to allow solubility while maintaining the rigidity needed for protein binding.[1]

Supramolecular Synthons

Unlike open-chain amides that rely on strong N-H...O hydrogen bonds, N-substituted PPM derivatives lack a classical hydrogen bond donor.[1] Consequently, the crystal lattice is stabilized by:

  • Weak C-H...O Interactions: The carbonyl oxygen acts as an acceptor for activated C-H bonds on the pyridine ring or the piperidine

    
    -carbons.[1]
    
  • 
    -
    
    
    
    Stacking:
    Centrosymmetric dimers often form via pyridine-pyridine stacking (centroid distance ~3.8 Å).[1]
Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical scaffold and its resulting solid-state and biological properties.

G Scaffold PPM Scaffold (Piperidinyl-Pyridinyl) Conf Conformation: Rigid Chair Scaffold->Conf Electronic Electronic: Basic N + Amide Scaffold->Electronic Entropy Entropy Cost: Low (Pre-organized) Conf->Entropy Reduces Rotational Freedom Packing Crystal Packing: C-H...O & Pi-Pi Electronic->Packing Lack of Strong Donors Solubility Modulate via Salt Formation Electronic->Solubility pKa ~11 Packing->Solubility Affinity High Binding Affinity Entropy->Affinity

Caption: Causal pathway linking PPM structural features to crystallographic and pharmacological outcomes.[1]

Experimental Protocols

Protocol A: Vapor Diffusion Crystallization (The "Golden Standard")

Best for obtaining single crystals suitable for XRD analysis when standard evaporation fails.[1]

  • Preparation of Inner Solution:

    • Dissolve 20 mg of the PPM derivative in 0.5 mL of a "Good Solvent" (e.g., Methanol or Dichloromethane).[1]

    • Expert Tip: Filter this solution through a 0.22 µm PTFE syringe filter into a small (1.5 mL) GC vial. Dust particles act as uncontrolled nucleation sites, yielding polycrystals.[1]

  • Setup of Outer Chamber:

    • Place the open GC vial inside a larger 20 mL scintillation vial.

    • Add 3-4 mL of the "Anti-Solvent" (e.g., Diethyl Ether or Pentane) to the outer vial.[1] Crucial: Ensure the anti-solvent level is below the rim of the inner vial.[1]

  • Equilibration:

    • Cap the outer vial tightly.[1] Parafilm is recommended to prevent rapid solvent loss.[1]

    • Store at 4°C (refrigerator) to slow down diffusion kinetics.[1]

  • Observation:

    • The volatile anti-solvent will slowly diffuse into the inner vial, gradually increasing supersaturation.[1] High-quality prisms usually form within 3–7 days.[1]

Protocol B: High-Throughput Salt Screening

Essential for drug development to improve solubility and melting point.

  • Stoichiometry: Prepare 0.1 M stock solutions of the PPM free base in Ethanol.

  • Acid Selection: Screen counter-ions: HCl, H₂SO₄, Methanesulfonic acid, and Tartaric acid.[1]

  • Mixing:

    • Add 1.05 equivalents of acid to the base solution.[1]

    • Self-Validation Check: If immediate precipitation occurs, the reaction is too fast (amorphous solid risk).[1] Repeat with more dilute solutions or at elevated temperature (50°C).

  • Cooling: Allow the solutions to cool from 50°C to Room Temperature at a rate of 5°C/hour.

  • Harvesting: Centrifuge to collect solids. Analyze via PXRD (Powder X-Ray Diffraction) to confirm crystallinity versus amorphous content.[1]

Workflow Visualization

The following diagram outlines the decision tree for characterizing these complexes, ensuring no step is wasted.

Workflow Start Synthesized PPM Complex Solubility Solubility Test (MeOH, DCM, THF) Start->Solubility Method_Choice Select Method Solubility->Method_Choice Evap Slow Evaporation (Robust, Fast) Method_Choice->Evap High Solubility Vapor Vapor Diffusion (High Quality) Method_Choice->Vapor Mod Solubility Salt Salt Formation (If Oil/Amorphous) Method_Choice->Salt Low MP / Oils XRD Single Crystal XRD (Data Collection) Evap->XRD Vapor->XRD Salt->XRD Analysis Structure Solution (SHELXT / OLEX2) XRD->Analysis

Caption: Decision matrix for crystallizing and analyzing PPM derivatives.

References

  • Structural Analysis of Piperidine Derivatives: Revathi, B. K., et al. (2015).[1][2][3] Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. PubMed Central.[1] [Link]

  • Bis(piperidinyl)methanone Characterization: Schürmann, M., et al. (2011).[1] Bis(piperidin-1-yl)methanone: a urea derivative.[1] PubMed Central.[1] [Link]

  • Crystallization Strategies for Amides: Matshwele, J. T., et al. (2022).[1] Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate. Crystallography Reports. [Link]

  • Chiral Piperidine Scaffolds: Chen, Y., et al. (2023).[1] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link][1]

Sources

Validating Purity of Piperidin-3-yl(pyridin-3-yl)methanone for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for High-Stakes Screening

Executive Summary

Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 1301738-69-1 for 2HCl salt, generic scaffold) is a critical pharmacophore often utilized in the development of Nicotinic Acetylcholine Receptor (nAChR) ligands, Histamine H3 antagonists, and as a fragment in kinase inhibitor design.[1][2][3][4][5]

For researchers, the transition from chemical synthesis to biological evaluation is the "Valley of Death." Small-molecule impurities—specifically regioisomers and enantiomers —can skew IC50/EC50 data by orders of magnitude.[2] This guide objectively compares "Standard Synthesis Grade" material against "Bioassay-Validated Grade" protocols, demonstrating why orthogonal purity validation is non-negotiable for reproducible data.

Part 1: The Comparison – Why Purity Defines Potency

In drug discovery, "95% pure" is often insufficient if the remaining 5% contains a highly active impurity (e.g., a distomer or a regioisomer). The table below contrasts the performance reliability of standard commercial batches versus material validated via the protocols defined in this guide.

Table 1: Performance Comparison of Purity Grades
FeatureStandard Synthesis Grade Bioassay-Validated Grade Impact on Bioassay Data
Purity Specification >95% (Area% by HPLC-UV)>98% (qNMR + LC-MS)Standard: Risk of false positives due to high-absorbing impurities.Validated: Accurate molarity for Ki/IC50 calculations.[2]
Stereochemistry Often Racemic or Undefined ee%>99% Enantiomeric Excess (ee)Standard: "Active" enantiomer concentration is unknown; potency data is uninterpretable.Validated: Data reflects true ligand-target affinity.[2]
Salt Stoichiometry Variable (e.g., xHCl, xH2O)Quantified Counter-ion RatioStandard: Weighing errors of 10-20% due to undefined hydration/salt forms.Validated: Precise dosing.
Trace Metals (Pd, Cu) Unmonitored (often >100 ppm)<10 ppm (ICP-MS verified)Standard: False inhibition in enzymatic assays (e.g., kinases, oxidases).Validated: Signal is purely ligand-driven.[2]
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. The Causality of Impurity Interference

The structure of Piperidin-3-yl(pyridin-3-yl)methanone contains a chiral center at the C3 position of the piperidine ring.[2]

  • The Enantiomer Trap: In nAChR binding, one enantiomer (often the S-isomer for nicotine analogs) can be 10–100x more potent than the other. Using a racemic mixture or material with 90% ee introduces a variable "active fraction" that makes comparing batches impossible.

  • The Regioisomer Risk: The synthesis often involves coupling nicotinic acid derivatives. Without rigorous separation, the 2-pyridyl or 4-pyridyl isomers may co-elute in standard HPLC gradients.[2] These isomers have vastly different topological polar surface areas (tPSA) and binding modes.

2. Self-Validating Protocol System

To ensure "Bioassay-Ready" status, we utilize a Triangulated Validation Workflow . This system relies on three orthogonal techniques that cross-verify each other, eliminating the blind spots of any single method.

  • Step A: qNMR (Quantitative NMR): Determines the absolute weight percentage, accounting for residual solvents and water that HPLC misses.

  • Step B: Chiral HPLC: Specifically resolves the (R) and (S) enantiomers.[2][6]

  • Step C: LC-MS/MS: Identifies molecular weight-related impurities (e.g., oxidation byproducts like N-oxides).[2]

Part 3: Visualization & Methodologies
Diagram 1: The Triangulated Validation Workflow

This logical flow ensures that no material enters the bioassay stage without passing all three "Gates" of purity.

ValidationWorkflow Raw Crude Piperidin-3-yl(pyridin-3-yl)methanone qNMR Gate 1: qNMR (Absolute Content) Raw->qNMR Dissolve in D2O/DMSO Chiral Gate 2: Chiral HPLC (Stereo-Purity) qNMR->Chiral Pass (>95 wt%) Reject Purification / Reject qNMR->Reject Fail (<95 wt%) LCMS Gate 3: LC-MS (Identity & Byproducts) Chiral->LCMS Pass (>99% ee) Chiral->Reject Fail (Racemic/Low ee) Bioassay Bioassay Ready (IC50/Ki Determination) LCMS->Bioassay Pass (No Regioisomers) LCMS->Reject Fail (Oxidation/Metals)

Caption: A "Gate-Stage" workflow where material must pass absolute quantification (qNMR), stereochemical verification (Chiral HPLC), and structural identity (LCMS) before biological testing.

Experimental Protocols

Protocol 1: Chiral Separation (The Stereochemical Gate) Objective: To quantify the ratio of (R) and (S) enantiomers. Standard C18 columns cannot distinguish these.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based), 4.6 x 250 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

    • Note: Diethylamine (DEA) is crucial.[2] It suppresses the ionization of the secondary amine on the piperidine ring, preventing peak tailing.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Success Criteria: Baseline resolution (Rs > 1.5) between enantiomers.[1][6] The minor enantiomer must be <0.5% Area.

Protocol 2: qNMR for Absolute Purity (The Weight Gate) Objective: To determine the exact molar amount of compound per milligram of solid. This corrects for hygroscopic water (common in HCl salts) which would otherwise dilute the bioassay dose.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and non-volatile.

  • Solvent: D2O (for HCl salts) or DMSO-d6 (for free base).[2]

  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of Internal Standard (IS) with 0.01 mg precision.

    • Dissolve completely in 0.6 mL solvent.

    • Acquire 1H NMR with d1 (relaxation delay) > 30 seconds to ensure full relaxation of protons.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
    
Diagram 2: Impact of Impurities on Signaling Pathways

Understanding why we validate: The diagram below illustrates how a regioisomer impurity can competitively bind to the target or off-targets, distorting the observed signal.

BioassayInterference Compound Pure Piperidin-3-yl (pyridin-3-yl)methanone Target Target: nAChR (α7 or α4β2) Compound->Target High Affinity (Kd ~nM) Impurity Impurity: 4-pyridyl isomer (Regioisomer) Impurity->Target Competitive Binding (Alters apparent IC50) OffTarget Off-Target: Kinase/H3 Impurity->OffTarget Unintended Binding Signal True Biological Signal (Depolarization/Ca2+ flux) Target->Signal Accurate Dose-Response Noise Artifactual Signal (Toxicity/Inhibition) OffTarget->Noise Confounds Data

Caption: Mechanism of Interference: Impurities can competitively bind the primary target (shifting IC50) or activate off-targets, creating "noise" that mimics or masks the true biological effect.[2]

References
  • National Center for Biotechnology Information (NCBI). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase Inhibitors. ACS Publications. [Link][2]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link][1][2]

  • TSI Journals. (2024). High-Purity Reagents in Microbial Chemistry: Ensuring Accuracy, Reproducibility, and Chemical Fidelity. [Link][7]

Sources

Safety Operating Guide

Piperidin-3-yl(pyridin-3-yl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 1221278-60-9) is a heterocyclic building block containing both a secondary amine (piperidine) and a pyridine ring.[1][2][3][4][5] Due to its basicity and potential for biological activity (kinase inhibition), it must be handled as a Toxic and Corrosive Organic Base .

Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams or oxidizers. Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Physical Properties

Accurate identification is the first step in compliant waste management. This compound is often found as a hydrochloride salt to improve stability, which alters its physical state from a viscous oil to a solid.

PropertyDataRelevance to Disposal
Chemical Name Piperidin-3-yl(pyridin-3-yl)methanoneOfficial manifest name
CAS Number 1221278-60-9Required for waste profiling
Molecular Formula C₁₁H₁₄N₂ODetermines elemental analysis for incineration
Molecular Weight 190.24 g/mol Calculation of molar load
Physical State Solid (HCl salt) or Viscous Oil (Free base)Determines spill cleanup method
Acidity/Basicity Basic (pKa ~9-10 for piperidine N)Incompatible with acids (exothermic reaction)
Solubility Soluble in water, DMSO, MethanolHigh mobility in water systems (Aquatic Hazard)

Hazard Assessment & Safety Profiling

As a Senior Application Scientist, I categorize this molecule's risk profile based on its functional groups. The piperidine moiety imparts corrosivity and acute toxicity, while the pyridine ring adds systemic toxicity risks.

GHS Classification (Derived from Analogs):

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.[6][7]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecification
Respiratory HighNIOSH-approved N95 (solids) or half-mask with organic vapor cartridges (liquids/solutions).
Dermal CriticalDouble-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene.
Ocular CriticalChemical splash goggles + Face shield (if handling >100 mL liquid).
Body StandardChemical-resistant lab coat; Tyvek sleeves recommended for large scale handling.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste.[8]

Step 1: Waste Segregation
  • Stream: Segregate into "Basic Organic Heterocycles" or "Toxic Organic Solids/Liquids" .

  • Incompatibility: strictly avoid mixing with:

    • Strong Acids: (e.g., HCl, H₂SO₄) – Risk of violent heat generation and spattering.

    • Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of fire or explosion.

    • Aldehydes/Ketones: Potential for Schiff base formation (uncontrolled polymerization).

Step 2: Packaging & Containment
  • Solid Waste:

    • Place the substance in a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

    • If the original container is glass, place the entire container inside the HDPE waste jar (overpacking).

    • Seal tightly.

  • Liquid Waste (Solutions):

    • Collect in an HDPE or coated glass carboy.

    • Leave 10% headspace to allow for vapor expansion.

    • Ensure the cap is vented if there is any risk of ongoing slow reaction, though standard screw caps are usually sufficient for stable intermediates.

Step 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: Write "Piperidin-3-yl(pyridin-3-yl)methanone" (Do not use abbreviations).

  • Hazards: Check "Toxic" and "Corrosive".

  • pH: Mark as "Basic" (pH > 10).

Step 4: Final Disposal (Incineration)

This compound requires destruction of the pyridine and piperidine rings to prevent environmental accumulation.

  • Method: Rotary Kiln Incineration.

  • Specification: Combustion at >1000°C with secondary combustion chamber and acid gas scrubbing (to capture NOx and HCl byproducts).

Visualized Disposal Logic (Decision Tree)

The following diagram illustrates the decision-making process for disposing of Piperidin-3-yl(pyridin-3-yl)methanone in different states.

DisposalWorkflow Start Waste Generation: Piperidin-3-yl(pyridin-3-yl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Mother Liquor/Oil) StateCheck->Liquid Dissolved/Oil SolidPkg Double Bag or Wide-Mouth HDPE Jar Solid->SolidPkg LiquidPkg Collect in Solvent Carboy (Segregate from Acids) Liquid->LiquidPkg Labeling Apply HazWaste Label: 'Toxic, Corrosive, Basic' SolidPkg->Labeling LiquidPkg->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Contractor Pickup Storage->Pickup Method Destruction Method: Rotary Kiln Incineration Pickup->Method

Figure 1: Operational workflow for the segregation, packaging, and destruction of piperidine-pyridine ketone waste.

Spill Management Protocol

In the event of a spill, rapid containment is necessary to prevent surface corrosion and vapor generation.

Scenario A: Solid Spill

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don N95 respirator, goggles, and double nitrile gloves.

  • Sweep: Gently sweep using a dustpan and brush. Avoid raising dust.

  • Clean: Wipe the area with water, followed by a dilute acetic acid solution (vinegar) to neutralize trace residues, then water again.

  • Dispose: Place all sweepings and wipes into the solid hazardous waste container.

Scenario B: Liquid/Solution Spill

  • Ventilate: Open fume hoods or increase general exhaust.

  • Absorb: Use an inert absorbent (Vermiculite or "Universal" pads). Do NOT use clay-based kitty litter if the solution is highly concentrated, as heat may generate.

  • Neutralize (Optional but Recommended): If safe, apply a dilute citric acid powder to the spill over the absorbent to neutralize the base.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail.

References

  • PubChem Compound Summary . Piperidin-3-yl(pyridin-3-yl)methanone (CAS 1221278-60-9).[1][2][3][4][5][9] National Center for Biotechnology Information. [Link]

  • U.S. EPA . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

Sources

Comprehensive Safety & Handling Guide: Piperidin-3-yl(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Overview (The "First 5 Minutes")

Urgent: If you are currently experiencing an exposure event, stop reading and execute the following immediately.

ScenarioImmediate Action
Eye Contact DO NOT RUB. Flush immediately with saline or water for 15 minutes , holding eyelids apart. Remove contact lenses if present and easy to do.[1][2][3][4]
Skin Contact Drench affected area with water for 15 minutes.[5] Remove contaminated clothing carefully to avoid aerosolizing dust.
Inhalation Move victim to fresh air immediately.[1][2][3][4][5] If breathing is labored, administer oxygen (trained personnel only).
Ingestion Rinse mouth with water. Do NOT induce vomiting unless instructed by Poison Control.

Part 2: Risk Profile & Hazard Identification[5][6][7]

Scientific Context: Piperidin-3-yl(pyridin-3-yl)methanone features two nitrogenous heterocycles: a piperidine (secondary amine) and a pyridine ring. This structure dictates its reactivity and biological interaction.[2]

  • Free Base: Likely a viscous oil or low-melting solid. It acts as a secondary amine base and can be corrosive to mucous membranes.

  • Hydrochloride Salt: A crystalline solid. While less corrosive than the free base, it is a potent respiratory and ocular irritant .

GHS Classification (Conservative Assessment based on SAR):*

  • Signal Word: WARNING (Salt) / DANGER (Free Base)

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][5]

  • H302: Harmful if swallowed (Acute Toxicity estimate based on piperidine moiety).[7]

*> SAR: Structure-Activity Relationship. In the absence of compound-specific toxicology, we assume the hazards of the constituent pharmacophores (Piperidine + Pyridine).

Part 3: Personal Protective Equipment (PPE) Strategy

The "Standard Lab Coat" is insufficient. As a Senior Scientist, I recommend a Task-Based PPE Matrix. The risk varies significantly between weighing a solid salt and handling a concentrated free base solution.

PPE Decision Matrix[2][3][4]

PPE_Matrix Start Select Handling Scenario Solid Handling Solid/Salt (Dust Hazard) Start->Solid Liquid Handling Free Base/Solution (Splash/Vapor Hazard) Start->Liquid Resp_Solid Respiratory: N95 or P100 Mask (Required if >100mg) Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (4 mil) Change every 60 mins Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Solid->Eye_Solid Resp_Liquid Respiratory: Fume Hood Mandatory (Half-mask w/ ABEK1 if outside hood) Liquid->Resp_Liquid Glove_Liquid Gloves: Double Nitrile OR Laminate (Silver Shield) Liquid->Glove_Liquid Eye_Liquid Eyes: Chemical Goggles + Face Shield Liquid->Eye_Liquid

Caption: Task-based PPE selection logic distinguishing between dust inhalation risks (solids) and corrosive/absorption risks (liquids).

Technical Justification for PPE Choices[1][2][3][4][5][6][7][8]
  • Glove Permeation: Piperidine derivatives are small, organic bases. They can permeate thin latex rapidly. Nitrile (minimum 0.11 mm / 4 mil) offers adequate splash protection, but for prolonged contact (e.g., cleaning a spill), Silver Shield (Laminate) gloves are the only barrier with >4 hour breakthrough time.

  • Respiratory Protection: The secondary amine (piperidine) can form chloramines if mixed with bleach (sodium hypochlorite). Never rely on a standard surgical mask; it provides zero protection against chemical vapors.

Part 4: Operational Handling Protocol

A. Weighing & Transfer (Solid State)

Objective: Prevent aerosolization (dust generation).

  • Engineering Control: Use a powder containment hood or a static-free weighing funnel inside a certified chemical fume hood.

  • Static Management: Use an ionizing bar if the solid is fluffy/electrostatic. Static discharge can scatter potent compounds.

  • Technique: "Tap-and-pour" is forbidden. Use a spatula to transfer small amounts.

B. Reaction Setup (Liquid/Solution)

Objective: Containment of vapors and prevention of skin absorption.[1][2][8][6]

  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible if the compound is a salt being neutralized.

  • Incompatibility:

    • Avoid: Strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless acylation is intended).

    • Avoid: Nitrosating agents (e.g., sodium nitrite). Mechanism: Secondary amines (piperidine moiety) react with nitrites to form N-nitrosamines , which are potent carcinogens [1].

C. Spill Response Workflow

Spill_Response Detect Spill Detected Assess Assess Volume & Form Detect->Assess Small_Solid Small Solid (<5g) Assess->Small_Solid Large_Liq Liquid / Large (>5g) Assess->Large_Liq Action_Wet Wet Wipe Method: Cover with wet paper towel to prevent dust Small_Solid->Action_Wet Action_Absorb Absorb & Neutralize: Use Vermiculite or Sand dams Large_Liq->Action_Absorb Waste Double Bag as Hazardous Waste Action_Wet->Waste Action_Absorb->Waste

Caption: Decision logic for spill remediation. Note the "Wet Wipe" method for solids to prevent aerosolization.

Part 5: Storage, Stability & Disposal[2]

Storage Architecture
  • Temperature: Store at 2-8°C (Refrigerated) . The ketone bridge can be susceptible to oxidation or photoreduction over time.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine is hygroscopic and can absorb CO2 from the air to form carbamates.

  • Segregation: Keep away from acids (if free base) and oxidizers.[1]

Decontamination & Disposal[2][8]
  • Surface Decon: Do not use simple water. Use a dilute surfactant (1% Alconox) followed by a water rinse.

  • Chemical Inactivation: For trace residues, wipe down with 1N HCl (converts free base to non-volatile salt), then clean.

  • Waste Stream:

    • Solid Waste: Hazardous Chemical Waste (Solid).

    • Liquid Waste: Basic Organic Waste (pH > 7). Do NOT mix with acidic waste streams without neutralization to prevent heat generation.

References

  • World Health Organization (WHO). (2002). Nitrosamines: Safety Evaluation of Certain Food Additives. WHO Food Additives Series: 48. Link

  • PubChem. (n.d.). Compound Summary: Piperidin-3-yl(pyridin-3-yl)methanone. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. Link

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperidine derivatives.Link

(Note: Specific CAS 1301738-69-1 refers to the dihydrochloride salt form, which is the most stable and common commercial preparation for this ligand.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.